Vitamin K1-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-VKXGTQFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Isotopic Integrity of Vitamin K1-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Vitamin K1-d7, a crucial internal standard in pharmacokinetic and metabolic studies. A comprehensive understanding of its isotopic composition is paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. This document outlines the specified isotopic purity from various commercial suppliers, details the analytical methodology used for its determination, and presents a visual workflow of the experimental protocol.
Quantitative Analysis of this compound Isotopic Purity
The isotopic purity of this compound is a critical parameter defined by the extent of deuterium incorporation and the distribution of its various isotopologues. Commercially available this compound exhibits high levels of deuterium enrichment. The following table summarizes the isotopic purity specifications from prominent suppliers.
| Supplier | Isotopic Purity Specification | Interpretation |
| Cambridge Isotope Laboratories | D₇, 99%[1][2] | Indicates that 99% of the labeled molecules are the d7 isotopologue. |
| Eurisotop | D₇, 99%[3][4] | Specifies that 99% of the product consists of the fully deuterated d7 form. |
| Cayman Chemical | ≥99% deuterated forms (d1-d7)[5] | Guarantees that at least 99% of the material is deuterated to some extent (from d1 to d7). |
| MedchemExpress | 98.0% | States a purity of 98.0%, although it is not explicitly defined as chemical or isotopic purity. |
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily accomplished through high-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique such as liquid chromatography (LC) or gas chromatography (GC). The following protocol describes a representative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving the neat material in an appropriate organic solvent, such as ethanol or methanol, to a concentration of approximately 1 mg/mL.
-
A series of dilutions are then made from the stock solution to achieve a final concentration suitable for LC-MS/MS analysis, typically in the range of 1-100 ng/mL.
2. Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is commonly used for the separation of fat-soluble vitamins.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small amount of ammonium fluoride) and an organic solvent (e.g., methanol or isopropanol).
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally used.
-
Injection Volume: A small volume, typically 1-10 µL, of the diluted sample is injected onto the column.
3. Mass Spectrometry (MS):
-
System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for resolving the different isotopologues.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is often preferred for its soft ionization, which minimizes fragmentation.
-
Ionization Mode: Positive ion mode is typically used for the analysis of Vitamin K1.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all potential isotopologues (d0 to d7).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding extracted ion chromatogram (EIC). The isotopic purity is then calculated based on the relative intensities of the isotopolog peaks.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Vitamin K1-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Vitamin K1-d7 (Phylloquinone-d7), a deuterated internal standard crucial for the accurate quantification of Vitamin K1 in various biological matrices. This document details a feasible synthetic pathway, robust characterization methodologies, and explicit experimental protocols to support research and development in drug metabolism, pharmacokinetics, and clinical diagnostics.
Introduction
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate measurement of its concentration in biological samples is vital for clinical research and nutritional assessment. Stable isotope-labeled internal standards, such as this compound, are indispensable for quantitative analysis by mass spectrometry, as they correct for matrix effects and variations during sample preparation and analysis.[1] this compound is structurally identical to the native compound, with seven hydrogen atoms replaced by deuterium, ensuring similar chromatographic behavior and extraction recovery while being distinguishable by its higher mass. The formal name for this compound is 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated naphthoquinone core followed by its coupling with a phytol side chain. A plausible synthetic route begins with the deuteration of 2-methylnaphthalene, which is then oxidized to form deuterated menadione (Vitamin K3-d7). This intermediate is subsequently coupled with isophytol to yield the final product.
Synthetic Pathway Overview
The overall synthesis can be conceptualized in two main stages:
-
Preparation of Deuterated Menadione (Menadione-d7): This involves the deuteration of the aromatic ring and the methyl group of a suitable precursor like 2-methylnaphthalene.
-
Coupling Reaction: The deuterated menadione is then chemically coupled with a phytol side chain to form this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Physicochemical and Isotopic Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₉D₇O₂ | [2] |
| Molecular Weight | 457.7 g/mol | [2] |
| Appearance | An oil | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) |
Mass Spectrometry (MS)
LC-MS/MS is the definitive technique for characterizing this compound and is its primary application as an internal standard. Analysis is typically performed using Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
| Parameter | Vitamin K1 | This compound | Reference |
| Precursor Ion (m/z) | 451.3 | 458.3 | |
| Product Ion (m/z) | 187.1 | 194.1 | |
| Ionization Mode | APCI (+) | APCI (+) |
The mass shift of +7 amu (atomic mass units) in both the precursor and the characteristic product ion confirms the successful incorporation of seven deuterium atoms. The fragmentation corresponds to the cleavage of the phytol side chain, leaving the deuterated naphthoquinone ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate this compound from its non-deuterated counterpart and other matrix components prior to mass spectrometric detection. Due to its lipophilic nature, reversed-phase chromatography is employed.
| Parameter | Typical Value | Reference |
| Column | C18 or C30, e.g., ZORBAX SB-C18 (50 mm x 2.1 mm, 1.8 µm) | |
| Mobile Phase | Gradient of Methanol and Water (often with additives like formic acid or ammonium formate) | |
| Flow Rate | 0.4 - 0.7 mL/min | |
| Column Temperature | 50 °C | |
| Detection | MS/MS or Fluorescence (post-column reduction) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the precise location of the deuterium atoms.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic proton signals (typically observed between 7.6-8.1 ppm for Vitamin K1) would be absent due to the deuteration of the naphthoquinone ring. Similarly, the singlet corresponding to the C2-methyl group (around 2.18 ppm) would also be absent. The signals from the phytol side chain would remain.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the aromatic ring and the methyl group, providing definitive proof of labeling.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Protocol: Synthesis of this compound
This protocol is a representative method based on established organic chemistry principles for vitamin K synthesis.
Stage 1: Synthesis of Menadione-d7
-
Deuteration of 2-Methylnaphthalene: In a high-pressure batch reactor, combine 2-methylnaphthalene with deuterium oxide (D₂O) and a suitable catalyst (e.g., NaOH, NaOD). Heat the reactor to approximately 450 °C. The high temperature and pressure facilitate the H-D exchange on both the aromatic ring and the methyl group. Monitor the reaction progress by GC-MS until the desired level of deuteration is achieved.
-
Oxidation to Menadione-d7: Dissolve the resulting 2-(methyl-d3)-naphthalene-d7 in glacial acetic acid. Slowly add an oxidizing agent, such as chromium trioxide (CrO₃), while maintaining the temperature below 40 °C. After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like toluene. Purify the crude product by recrystallization or column chromatography to yield pure Menadione-d7.
Stage 2: Coupling to form this compound
-
Reduction to Menadiol-d7: Dissolve Menadione-d7 in a suitable solvent system. Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), and stir at room temperature until the yellow color of the quinone disappears, indicating the formation of the hydroquinone (menadiol).
-
Condensation with Isophytol: To the solution of Menadiol-d7, add isophytol and a Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂). Stir the reaction mixture at room temperature. The menadiol will couple with the isophytol at the C3 position.
-
Oxidation and Purification: Upon completion of the coupling reaction, expose the mixture to air or a mild oxidizing agent to convert the hydroquinone back to the stable quinone form (this compound). Purify the final product using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexane/diethyl ether), to isolate pure this compound.
Protocol: Sample Preparation for LC-MS/MS Analysis from Serum
This protocol details the extraction of Vitamin K1 from a serum sample for quantification using this compound as an internal standard.
-
Sample Aliquoting: To 500 µL of serum in a glass tube, add 10 µL of the this compound internal standard solution (concentration will depend on the assay's working range).
-
Protein Precipitation: Add 2 mL of ethanol to the sample, vortex for 5 minutes, and then centrifuge at approximately 3700 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean glass tube. Add 4 mL of n-hexane, vortex for 5 minutes, and centrifuge for 10 minutes. Transfer the upper hexane layer to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge (e.g., Sep-Pak) by washing with 3 mL of n-hexane.
-
Load the hexane extract onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of n-hexane to remove non-polar interferences.
-
Elute the vitamin K fraction with 3 mL of a diethylether:hexane (3:97 v/v) solution.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., methanol/water mixture). The sample is now ready for injection into the LC-MS/MS system.
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh an appropriate amount of the purified this compound (typically 1-5 mg).
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ²H NMR spectra. The absence of specific proton signals and the presence of corresponding deuterium signals will confirm the structure. It is important to note that chemical shifts can be dependent on the solvent, concentration, and temperature.
Conclusion
This guide has outlined the essential technical aspects of the synthesis and characterization of this compound. The synthetic route, starting from deuterated 2-methylnaphthalene, provides a reliable method for producing this critical internal standard. The characterization protocols, employing a combination of LC-MS/MS, HPLC, and NMR, ensure the verification of its molecular structure, isotopic enrichment, and purity. The detailed methodologies provided herein serve as a valuable resource for researchers and professionals engaged in high-sensitivity bioanalysis and drug development, facilitating accurate and reproducible quantification of Vitamin K1.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Vitamin K1-d7
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to Vitamin K1-d7. It is intended to serve as a technical resource for professionals in research and drug development who utilize this isotopically labeled compound as an internal standard for the quantification of Vitamin K1.
Core Chemical and Physical Properties
This compound, also known as α-Phylloquinone-d7 or trans-Phylloquinone-d7, is the deuterium-labeled form of Vitamin K1.[1] It is a crucial internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to its chemical similarity to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing.[1][2] The deuterium labels are typically located on the methyl group and the aromatic ring of the naphthoquinone core.[1]
All pertinent quantitative data regarding the chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | 5,6,7,8-tetradeuterio-2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | [] |
| CAS Number | 1233937-39-7 | |
| Molecular Formula | C₃₁H₃₉D₇O₂ | |
| Molecular Weight | 457.7 g/mol | |
| Appearance | Clear yellow to brown viscous oil or liquid | |
| Melting Point | -20°C | |
| Density | 0.999 g/mL at 25°C | |
| Purity | ≥99% deuterated forms (d₁-d₇); ≥97% atom D; Chemical Purity ≥97% | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |
| Synonyms | α-Phylloquinone-d7, trans-Phylloquinone-d7, Phylloquinone-d7, Phytonadione-d7, Konakion-d7, Mephyton-d7 |
Stability and Storage
The stability of this compound is critical for its function as a reliable internal standard. Proper storage is essential to prevent degradation and maintain its chemical integrity over time.
| Parameter | Recommendation / Data | Citations |
| Storage Temperature | -20°C | |
| Long-term Stability | Stable for ≥ 4 years when stored at -20°C | |
| Conditions to Avoid | Light | |
| Shipping Conditions | Shipped on wet ice in the continental US; may vary for other locations | |
| Short-term Stability | Unstable in the refrigerator (2–8 °C) over a 7-day period (data for Vitamin K1, applicable to d7 analog) |
The Vitamin K Metabolic Cycle
Vitamin K1 is an essential cofactor for the post-translational γ-carboxylation of specific glutamic acid residues in several proteins, which is critical for processes like blood coagulation and bone metabolism. The vitamin undergoes a cyclic series of enzymatic reactions in the endoplasmic reticulum, known as the Vitamin K cycle. This compound is expected to follow the same metabolic pathway as its unlabeled counterpart.
Caption: The Vitamin K metabolic cycle in the endoplasmic reticulum.
Experimental Protocols: Quantification of Vitamin K1
This compound is primarily used as an internal standard in the quantification of Vitamin K1 in biological matrices such as human plasma and serum. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive, and selective method for this purpose.
A. Sample Preparation: Protein Precipitation
A simple protein precipitation method is often sufficient when using a selective analytical column that can resolve the analyte from matrix interferences like phospholipids.
-
Fortification: An aliquot of the biological sample (e.g., 500 µL of human plasma) is fortified with a known concentration of this compound internal standard.
-
Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample (e.g., at a 1:3 ratio).
-
Vortex & Centrifuge: The mixture is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.
-
Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness, often under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a small volume (e.g., 50 µL) of the initial mobile phase for injection into the LC-MS/MS system.
B. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reverse-phase column, such as an Accucore Biphenyl column, which provides good resolution from phospholipids. The mobile phase often consists of a mixture of polar solvents like methanol and water, sometimes with acidic modifiers like formic or acetic acid to improve peak shape.
-
Ionization: Electrospray ionization (ESI) is commonly used for its high efficiency in ionizing the target analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Vitamin K1 and the this compound internal standard.
-
Quantification: The concentration of Vitamin K1 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped human plasma).
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Vitamin K1 in a biological matrix using this compound.
Caption: A typical bioanalytical workflow for Vitamin K1 quantification.
References
A Technical Guide to the Application of Vitamin K1-d7 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Vitamin K1-d7, a deuterated internal standard essential for the accurate quantification of Vitamin K1 in various biological matrices. Its primary application lies in mass spectrometry-based analytical methods, offering enhanced precision and reliability in research, clinical diagnostics, and drug development.
Introduction to this compound
This compound is a stable isotope-labeled form of Vitamin K1 (phylloquinone), where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to endogenous Vitamin K1, but its increased mass allows it to be distinguished by a mass spectrometer. This property is crucial for correcting variations in sample preparation and instrument response, leading to more accurate and precise measurements of Vitamin K1 levels.
Commercial Availability and Specifications
Several commercial suppliers offer this compound for research purposes. The product is typically supplied as a neat oil or in a solution. Key specifications from various suppliers are summarized below.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment |
| Cayman Chemical | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.7 | ≥99% deuterated forms (d₁-d₇)[1] |
| MedchemExpress | 1233937-39-7 | C₃₁H₃₉D₇O₂ | Not Specified | Not Specified[2] |
| Cambridge Isotope Laboratories | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.74 | 99 atom % D, 97% Chemical Purity |
| BOC Sciences | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.74 | ≥95%; ≥97% atom D |
| Achemtek | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.74 | 98+% |
| Sigma-Aldrich | 1233937-39-7 | C₃₁D₇H₃₉O₂ | 457.74 | 99 atom % D, 97% (CP Sum of E & Z Isomers) |
The Role of Vitamin K1 in Biological Systems
Vitamin K1 is a fat-soluble vitamin that plays a crucial role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamate residues to gamma-carboxyglutamate (Gla) in a variety of proteins. These "Gla-proteins" are essential for several physiological processes.
The carboxylation of these proteins is critical for their function, which includes:
-
Blood Coagulation: Several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S) are Gla-proteins.
-
Bone Metabolism: Osteocalcin, a Gla-protein found in bone, is involved in bone mineralization.
-
Vascular Health: Matrix Gla-protein (MGP) helps to prevent the calcification of arteries.
Experimental Protocol: Quantification of Vitamin K1 in Human Plasma using LC-MS/MS
This section outlines a typical workflow for the analysis of Vitamin K1 in human plasma using this compound as an internal standard. The protocol is a composite of methodologies described in the scientific literature.
Sample Preparation
The goal of sample preparation is to extract Vitamin K1 from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Detailed Steps:
-
Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add a precise amount of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile or ethanol to the plasma sample. Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent such as hexane. Vortex to extract the lipids, including Vitamin K1, into the organic layer.
-
Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) to selectively retain Vitamin K1 while other components are washed away. The Vitamin K1 is then eluted with an appropriate solvent.
-
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
The reconstituted sample is injected into an HPLC or UHPLC system to separate Vitamin K1 from other components before it enters the mass spectrometer.
Typical LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium salt |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the analytes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
Mass Spectrometry
The eluent from the LC column is introduced into the mass spectrometer, which is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Typical MS Parameters:
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for both Vitamin K1 and this compound. |
| Vitamin K1 | e.g., m/z 451.3 → 187.3 |
| This compound | e.g., m/z 458.3 → 194.3 |
Data Analysis and Interpretation
The concentration of Vitamin K1 in the original sample is determined by calculating the ratio of the peak area of the endogenous Vitamin K1 to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve generated by analyzing samples with known concentrations of Vitamin K1 and a fixed concentration of the internal standard.
Conclusion
This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Vitamin K1. Its use as an internal standard in LC-MS/MS methods minimizes the impact of sample matrix effects and procedural variability, ensuring high-quality data for studies in nutrition, pharmacology, and clinical diagnostics. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in a research setting.
References
A Comparative Analysis of the Physical Properties of Vitamin K1 and its Deuterated Analog, Vitamin K1-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the core physical properties of non-labeled Vitamin K1 (phylloquinone) and its deuterated isotopologue, Vitamin K1-d7. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies where isotopically labeled internal standards are crucial for quantitative analysis.
Introduction
Vitamin K1, a fat-soluble vitamin, is essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as this compound, are indispensable for achieving accurate and precise quantification using mass spectrometry-based methods. Understanding the physical properties of both the labeled and unlabeled forms is critical for method development, formulation, and interpretation of experimental results. This guide presents a detailed comparison of these properties, supported by experimental protocols and visual diagrams of relevant biological pathways.
Comparative Physical Properties
The primary difference between Vitamin K1 and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a slight increase in molecular weight but generally has a negligible effect on the bulk physical properties such as melting point, boiling point, and solubility.
Table 1: Comparison of Physical Properties of Vitamin K1 and this compound
| Property | Vitamin K1 (Phylloquinone) | This compound |
| Molecular Formula | C₃₁H₄₆O₂ | C₃₁H₃₉D₇O₂[2] |
| Molecular Weight | 450.70 g/mol [3][4] | 457.74 g/mol [2] |
| Appearance | Clear, yellow to amber, very viscous liquid | Clear yellow to brown oily matter |
| Melting Point | -20 °C | -20 °C |
| Boiling Point | 140-145 °C at 0.001 mmHg; >140 °C; 546.4 °C at 760 mmHg | No data available |
| Density | 0.984 g/mL at 25 °C; 0.963 g/cm³; 0.967 g/mL; 0.97 g/cm³ | 0.999 g/mL at 25 °C |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, petroleum ether, hexane, dioxane, chloroform, ether, and other fat solvents and vegetable oils. Soluble in DMF and DMSO. | Slightly soluble in chloroform, ethyl acetate, and methanol. |
| UV/Vis λmax (in Ethanol) | 248 nm (ε = 18,600 M⁻¹cm⁻¹), 261 nm, 269 nm, 329 nm | No significant shift expected |
| Mass Spectrum | Major fragments observed in tandem MS. | Shift in fragment masses corresponding to the deuterated portions of the molecule. |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of Vitamin K1 and its deuterated analog.
Determination of Melting Point
Given that Vitamin K1 is a viscous liquid at room temperature with a melting point of -20°C, standard melting point apparatus for crystalline solids is not suitable. The determination of its freezing point would be a more appropriate measure.
Principle: The sample is cooled at a controlled rate while its temperature is monitored. The freezing point is the temperature at which the liquid solidifies.
Apparatus:
-
Low-temperature thermostat/cryostat
-
Sample vial
-
Calibrated digital thermometer with a suitable probe
-
Stirring mechanism
Procedure:
-
Place a sample of Vitamin K1 or this compound into a sample vial.
-
Insert the thermometer probe and a small stirring bar into the vial.
-
Place the vial in the low-temperature thermostat.
-
Begin cooling the sample at a slow, controlled rate (e.g., 0.5°C/minute) while gently stirring.
-
Record the temperature at regular intervals.
-
The freezing point is the temperature at which the first crystals appear and remain, or the temperature plateau observed during the phase transition.
Determination of Boiling Point under Vacuum
Due to its high molecular weight, Vitamin K1 decomposes at its atmospheric boiling point. Therefore, its boiling point is determined under reduced pressure (vacuum).
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the pressure, the boiling point is lowered.
Apparatus:
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Place a sample of Vitamin K1 into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to the vacuum pump and manometer.
-
Evacuate the system to the desired pressure (e.g., 0.001 mmHg).
-
Begin heating the sample gently using the heating mantle.
-
The boiling point is the temperature at which a steady stream of distillate is observed, and the temperature reading on the thermometer remains constant.
Determination of Solubility
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined analytically.
Apparatus:
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector
Procedure:
-
Add an excess amount of Vitamin K1 or this compound to a known volume of the desired solvent (e.g., ethanol, chloroform) in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to separate the undissolved solute from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of Vitamin K1 or this compound.
-
Calculate the original solubility based on the dilution factor.
Signaling and Metabolic Pathways
Vitamin K1 is a crucial cofactor in the vitamin K cycle, which is essential for the post-translational modification of several proteins, enabling them to bind calcium and participate in various physiological processes.
The Vitamin K Cycle
The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing a small amount to be used for the carboxylation of many protein molecules.
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
Vitamin K-Dependent Carboxylation of Proteins
The primary function of the vitamin K cycle is to provide the reduced form of vitamin K (hydroquinone) as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on specific proteins.
Caption: Signaling pathway of Vitamin K-dependent protein activation.
Conclusion
The physical properties of Vitamin K1 and its deuterated analog, this compound, are remarkably similar, with the most significant difference being the molecular weight. This similarity is advantageous in analytical applications, as the chromatographic behavior and solubility of the labeled and unlabeled compounds are nearly identical, ensuring that this compound serves as an excellent internal standard. The provided experimental protocols offer a foundational approach for the characterization of these and similar lipophilic molecules. The diagrams of the vitamin K cycle and protein carboxylation pathway illustrate the critical biological role of Vitamin K1, providing context for its importance in biomedical research.
References
An In-depth Technical Guide to Deuterium Labeling Positions in Vitamin K1-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Vitamin K1-d7, a crucial internal standard for quantitative analysis in research and drug development. This document details the precise locations of deuterium substitution, analytical data confirming these positions, and relevant experimental protocols for its use.
Introduction to this compound
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. This compound is a stable isotope-labeled (SIL) analog of Vitamin K1, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of natural Vitamin K1 in various biological matrices. The increased mass of the deuterated form allows for its clear differentiation from the endogenous, unlabeled Vitamin K1, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies.
Deuterium Labeling Positions
The precise placement of the seven deuterium atoms in this compound is critical for its function as an internal standard. The labeling is specifically located on the naphthoquinone ring and the methyl group at the 3-position.
Based on its formal chemical name, 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4 , and its IUPAC name, 5,6,7,8-tetradeuterio-2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione , the deuterium atoms are positioned as follows:
-
Three deuterium atoms replace the three hydrogen atoms of the methyl group attached to the C3 position of the naphthoquinone ring (trideuteriomethyl).
-
Four deuterium atoms replace the hydrogen atoms at the C5, C6, C7, and C8 positions of the aromatic naphthoquinone ring (5,6,7,8-tetradeuterio).
The phytyl tail of the Vitamin K1 molecule remains unlabeled. This specific labeling pattern ensures that the deuterated standard co-elutes chromatographically with the unlabeled analyte while being clearly distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.
Table 1: Summary of Deuterium Labeling in this compound
| Labeled Moiety | Position(s) on Naphthoquinone Ring | Number of Deuterium Atoms |
| Methyl Group | C3-methyl | 3 |
| Aromatic Ring | C5, C6, C7, C8 | 4 |
| Total | 7 |
The following diagram illustrates the logical flow for identifying the labeling positions based on chemical nomenclature.
Navigating the Nuances of Vitamin K1-d7: A Technical Guide to its Certificate of Analysis
For researchers, scientists, and professionals in drug development, the quality and characterization of internal standards are paramount for accurate analytical measurements. This in-depth guide explores the critical specifications detailed in a Certificate of Analysis (CoA) for Vitamin K1-d7, a deuterated analog of Vitamin K1 widely used in mass spectrometry-based quantification.
This compound, also known as phylloquinone-d7, serves as an indispensable tool in pharmacokinetic studies, clinical diagnostics, and food analysis, enabling precise measurement of its non-labeled counterpart. A thorough understanding of its CoA is crucial for ensuring data integrity and regulatory compliance. This document outlines the typical specifications, analytical methodologies, and quality control parameters for this certified reference material.
I. Certificate of Analysis: Core Specifications
A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and concentration. The following tables present a typical set of specifications that users should expect to find.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound (phylloquinone-d7) |
| CAS Number | 1233937-39-7[1] |
| Molecular Formula | C₃₁H₃₉D₇O₂[1] |
| Molecular Weight | 457.7 g/mol [1] |
| Appearance | Clear, viscous oil |
| Storage | -20°C in a light-protected, airtight container |
Table 2: Quantitative Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC-UV, LC-MS/MS | ≥ 97%[2][3] |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D |
| Isotopic Distribution | Mass Spectrometry | d₇ ≥ 99% |
| d₆ ≤ 0.5% | ||
| d₅ ≤ 0.1% | ||
| d₀ - d₄ ≤ 0.05% | ||
| Concentration (if applicable) | Gravimetric/LC-MS/MS | Stated value with uncertainty (e.g., 100.0 ± 0.5 µg/mL) |
Table 3: Impurity Profile
| Parameter | Method | Specification |
| Residual Solvents | Headspace GC-MS | Conforms to USP <467> or ICH Q3C limits |
| Related Substances | HPLC-UV, LC-MS/MS | Individual Impurity: ≤ 0.5% |
| Total Impurities: ≤ 1.0% | ||
| Water Content | Karl Fischer Titration | ≤ 0.5% |
II. Experimental Protocols: Ensuring Quality and Accuracy
The specifications presented in the CoA are derived from a series of rigorous analytical tests. The following section details the methodologies typically employed for the quality control of this compound.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is commonly assessed using reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol, isopropanol, and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A known concentration of the this compound standard is injected into the HPLC system. The peak area of the main component is used to calculate the purity against a reference standard or by area normalization, assuming all impurities have a similar response factor.
B. Isotopic Enrichment and Distribution by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of deuterated standards.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the molecular ions are measured. The relative intensities of the ions corresponding to the deuterated (d₇) and non-deuterated (d₀) as well as partially deuterated species are used to calculate the isotopic enrichment.
C. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are powerful tools for confirming the chemical structure of this compound and ensuring the correct positioning of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Procedure: A solution of the sample is prepared and placed in the NMR spectrometer. The resulting spectra are analyzed to confirm the expected chemical shifts and the absence of signals at the positions where deuterium atoms have replaced protons.
III. Visualizing Quality Control and Certification
The following diagrams illustrate the workflow for the quality control of this compound and the logical structure of its Certificate of Analysis.
Figure 1: A typical workflow for the quality control testing of this compound.
Figure 2: Logical structure of a Certificate of Analysis for this compound.
References
The Indispensable Role of Vitamin K1-d7 in Modern Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) research, the pursuit of precision and accuracy is paramount. The reliable quantification of analytes in complex biological matrices is the bedrock upon which robust PK models are built. For Vitamin K1 (phylloquinone), a fat-soluble vitamin with a critical role in coagulation and metabolism, this analytical challenge is particularly pronounced due to its lipophilic nature and low endogenous concentrations. This guide illuminates the pivotal role of its deuterated analogue, Vitamin K1-d7, as an indispensable tool in overcoming these challenges, ensuring the generation of high-quality, reliable pharmacokinetic data.
The Core Principle: Isotope Dilution Mass Spectrometry
The primary role of this compound in pharmacokinetic research is to serve as an internal standard (IS) for quantitative analysis, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This application is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold-standard for high-accuracy quantification.
This compound is structurally identical to the analyte of interest, Vitamin K1, except that seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification makes it chemically and physically behave almost identically to the native Vitamin K1 during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous Vitamin K1 by a mass spectrometer.
By adding a known quantity of this compound to each biological sample at the very beginning of the sample preparation process, any analyte loss during the multi-step workflow will affect both the analyte and the internal standard equally. The mass spectrometer measures the ratio of the response of the native Vitamin K1 to the this compound. Because the amount of internal standard added is known, the absolute quantity of the endogenous Vitamin K1 can be calculated with exceptional precision and accuracy, effectively correcting for procedural variations.
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard in a typical pharmacokinetic bioanalysis workflow.
Quantitative Data in Pharmacokinetic Studies
The precise data generated using this compound as an internal standard allows for the robust determination of key pharmacokinetic parameters. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Vitamin K1 from various formulations or dietary sources.
The following table presents representative pharmacokinetic parameters from a human clinical trial investigating a 2 mg oral dose of a Vitamin K1 mixed micelles formulation. While the original study may have used a different internal standard, the data exemplifies the type of high-quality results achievable with an LC-MS/MS method that would ideally employ this compound for maximum accuracy.
| Pharmacokinetic Parameter | Unit | Mean Value (± SD) |
| Cmax (Maximum Concentration) | ng/mL | 15.6 (± 11.2) |
| Tmax (Time to Cmax) | hours | 5.2 (± 1.7) |
| AUC0-t (Area Under the Curve) | ng·h/mL | 118.8 (± 61.2) |
| AUC0-∞ (AUC extrapolated to infinity) | ng·h/mL | 148.9 (± 71.9) |
| t1/2 (Terminal Half-life) | hours | 11.8 (± 5.0) |
| CL/F (Apparent Total Clearance) | L/h | 15.9 (± 8.0) |
| Vz/F (Apparent Volume of Distribution) | L | 260.4 (± 141.6) |
| (Data adapted from a pharmacokinetic study in healthy human volunteers. The use of a stable isotope-labeled internal standard like this compound is critical for the accuracy of such measurements.)[2] |
Experimental Protocols: A Closer Look
The successful use of this compound relies on meticulously developed and validated bioanalytical methods. Below are detailed methodologies for a typical plasma analysis workflow.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a common approach for extracting lipophilic molecules like Vitamin K1 from a complex biological matrix like plasma or serum.
-
Aliquoting: In a clean glass tube, pipette 250 µL of the human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 5 µL of a combined internal standard working solution (containing this compound, for example, at 1 µg/mL in methanol).
-
Protein Denaturation: Add 2 mL of ethanol to the tube and vortex for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 5 minutes at room temperature.
-
Extraction: Decant the supernatant into a new glass tube. Add 4 mL of n-hexane and rotate on a mixer for 5 minutes.
-
Phase Separation: Centrifuge again at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic (n-hexane) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water mixture) and vortex. The sample is now ready for injection into the LC-MS/MS system.
(Protocol adapted from methodologies described in multiple sources.)
Protocol 2: LC-MS/MS Instrumental Analysis
This section details the typical conditions for the chromatographic separation and mass spectrometric detection of Vitamin K1 and this compound.
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Analytical Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size), is commonly used.
-
Mobile Phase: A binary gradient system is often employed.
-
Mobile Phase A: Water with a small amount of additive like ammonium fluoride or formic acid.
-
Mobile Phase B: Methanol or acetonitrile with the same additive.
-
-
Gradient Elution: A gradient program is run to separate Vitamin K1 from other matrix components, for example, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: Typically in the range of 0.4 - 0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (TQ-MS).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is frequently preferred for Vitamin K1 due to its nonpolar structure, though Electrospray Ionization (ESI) can also be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. This highly specific and sensitive mode involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Vitamin K1 Transition (Example): m/z 451.3 → 187.1
-
This compound Transition (Example): m/z 458.1 → 194.3
-
(Instrumental conditions are a composite of several published methods.)[3][4]
The Vitamin K Metabolic Cycle
Understanding the metabolic fate of Vitamin K1 is crucial for interpreting pharmacokinetic data. This compound, being metabolically equivalent to the native form, follows the same pathways. The central pathway is the Vitamin K cycle, which occurs primarily in the liver. This cycle is essential for the post-translational modification (carboxylation) of several blood coagulation factors.
The following diagram, rendered in DOT language, illustrates the key steps of the Vitamin K cycle.
In this cycle, Vitamin K quinone is reduced to its active form, Vitamin K hydroquinone (KH2). KH2 then acts as a cofactor for the enzyme γ-glutamyl carboxylase, which adds a carboxyl group to glutamate (Glu) residues on specific proteins, converting them to γ-carboxyglutamate (Gla) residues. This process is essential for their biological activity, particularly for coagulation factors II, VII, IX, and X. During this reaction, KH2 is oxidized to Vitamin K epoxide (KO), which is then recycled back to the quinone form by the enzyme Vitamin K epoxide reductase (VKOR), completing the cycle.
Conclusion
This compound is more than just a reagent; it is a critical enabling tool for high-fidelity pharmacokinetic research. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows researchers to navigate the analytical complexities associated with quantifying Vitamin K1 in biological systems. By providing a reliable method to correct for variability in sample processing and analysis, this compound ensures the generation of accurate and precise concentration-time data. This data is the foundation for developing valid pharmacokinetic models, which are indispensable for drug development, nutritional science, and clinical diagnostics. The continued application of this elegant analytical solution will undoubtedly fuel further discoveries into the multifaceted roles of Vitamin K in human health and disease.
References
Methodological & Application
Application Notes and Protocols for Vitamin K1-d7 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Vitamin K1-d7 as an internal standard in the quantitative analysis of Vitamin K1 (phylloquinone) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate measurement of Vitamin K1 in biological matrices such as plasma and serum is crucial for clinical research and diagnostics. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput. The incorporation of this compound as an internal standard (IS) is a key component of a robust and reliable LC-MS/MS method, compensating for potential variabilities during the analytical process.[1][2][3] This document outlines established protocols and performance data to guide researchers in the development and implementation of such assays.
Experimental Protocols
Several sample preparation and analytical methods have been successfully employed for the quantification of Vitamin K1 using this compound as an internal standard. Below are detailed protocols derived from established methodologies.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences, particularly phospholipids, from the biological matrix.[4][5] Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation and Phospholipid Removal
This protocol is suitable for high-throughput analysis of plasma samples.
-
To 500 µL of plasma sample, add 5 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 20 seconds at 3000 rpm.
-
Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.
-
Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).
-
Apply vacuum to collect the eluate.
-
Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., 15:85 water:methanol).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction
This protocol is a classic and effective method for extracting lipophilic compounds like Vitamin K1.
-
To 500 µL of serum or plasma, add 50 µL of this compound internal standard solution (e.g., 1000 ng/mL).
-
Add 1.5 mL of ethanol and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for another minute.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the organic layer to dryness under nitrogen at room temperature.
-
Reconstitute the extract in 200 µL of a 1:3 water and methanol mixture.
-
Transfer the supernatant to an autosampler vial for injection.
Protocol 3: Online Solid-Phase Extraction (SPE)
This automated approach improves recovery and reduces manual sample handling.
-
In a 96-well plate, mix 160 µL of serum with 160 µL of this compound internal standard solution (1.25 nmol/L in 99.9% ethanol).
-
Add 400 µL of a precipitation solution (Isopropanol/ZnSO4 (1 mol/L)/NH3 (25%) in a 94/1/5 ratio).
-
Seal, mix, and centrifuge the plate at 2200 g for 20 minutes.
-
Transfer 400 µL of the supernatant to a new plate.
-
Inject 50 µL into the online SPE-LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial to resolve Vitamin K1 from isomers and matrix components. Reversed-phase chromatography is typically used.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Raptor Biphenyl (50 x 2.1 mm) | Accucore PFP (100 x 2.1 mm, 2.6 µm) | Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid | Water with 0.1% Formic Acid + 5mM Ammonium Formate | Water with 30 µmol/L NH4F |
| Mobile Phase B | Methanol with 0.1% formic acid | Methanol with 0.1% Formic Acid | Methanol with 30 µmol/L NH4F |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.5 mL/min |
| Column Temp. | 40 °C | 50 °C | Not Specified |
| Injection Vol. | 5 µL | 20 µL | 50 µL |
| Gradient | 90% B to 100% B over 1 min, hold at 100% B for 2 min | 70% B to 98% B over 1 min, hold at 98% B for 2 min | Linear gradient |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry is used for its high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is the scan mode of choice.
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | See Table below |
Table 1: MRM Transitions for Vitamin K1 and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vitamin K1 | 451.3 / 451.5 | 187.1 / 187.2 / 186.8 | 23 - 25 |
| This compound | 458.3 | 193.8 | 23 - 25 |
(Note: Optimal collision energies may vary between different mass spectrometer instruments and should be optimized accordingly.)
Quantitative Data Summary
The use of this compound as an internal standard allows for excellent method performance. The following tables summarize typical quantitative data from validated LC-MS/MS methods.
Table 2: Method Performance Characteristics
| Parameter | Range of Reported Values |
| Linearity (R²) | > 0.95 - 0.994 |
| Lower Limit of Quantification (LLOQ) | 0.05 nmol/L (approximately 0.023 ng/mL) to 0.1 ng/mL |
| Intra-day Precision (%RSD) | 0.207 - 7.83% |
| Inter-day Precision (%RSD) | 3.39 - 5.75% |
| Accuracy (% Recovery) | Within 10% of nominal concentration |
| Recovery of Internal Standard | 99% |
Table 3: Example Calibration Curve and Quality Control Data
| Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Calibration Standard 1 | 0.10 | - | - |
| Calibration Standard 7 | 10.0 | - | - |
| QC-Low | 0.25 | 98.2 | 5.75 |
| QC-Mid | 0.75 | 102 | 3.39 |
| QC-High | 8.00 | 103 | 4.36 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Vitamin K1 using this compound as an internal standard.
Caption: General workflow for Vitamin K1 analysis.
Rationale for Internal Standard Use
The diagram below illustrates the principle of using an internal standard to correct for variations in the analytical process.
Caption: Principle of internal standard correction.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of Vitamin K1 in biological matrices. The protocols and data presented in these application notes demonstrate that high accuracy, precision, and sensitivity can be achieved. Researchers and scientists can adapt these methodologies to their specific laboratory instrumentation and requirements, ensuring high-quality data for their research, clinical, and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phylloquinone (Vitamin K1) in Human Plasma Using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of phylloquinone (Vitamin K1) in human plasma. The methodology employs a stable isotope-labeled internal standard, Vitamin K1-d7, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol covers sample preparation using a combination of protein precipitation and solid-phase extraction, optimized chromatographic conditions, and mass spectrometric parameters for accurate quantification. Method validation data, including linearity, precision, accuracy, and recovery, are presented to demonstrate the reliability of the assay for clinical and nutritional research.
Introduction
Phylloquinone (Vitamin K1) is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism[1]. Accurate quantification of Vitamin K1 in biological matrices like plasma is crucial for assessing nutritional status, diagnosing deficiencies, and supporting pharmacokinetic studies in drug development[2]. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and specificity[2][3].
The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and injection, thereby ensuring high accuracy and precision[1]. This document provides a comprehensive protocol for the determination of phylloquinone in human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Phylloquinone (Vitamin K1) and this compound (Internal Standard, IS)
-
Solvents: LC-MS grade methanol, ethanol, isopropanol, n-hexane, acetonitrile, and water
-
Reagents: Formic acid, ammonium formate
-
Consumables: 1.5 mL polypropylene tubes, solid-phase extraction (SPE) cartridges (e.g., silica-based), autosampler vials.
-
Matrix: Drug-free human plasma (can be stripped of endogenous Vitamin K by UV light exposure).
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of phylloquinone and this compound in ethanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Serially dilute the phylloquinone stock solution with ethanol to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with ethanol to a final concentration of approximately 100 ng/mL.
-
Calibration Standards and QCs: Spike appropriate volumes of the phylloquinone working solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentration levels. A typical calibration range is 0.03 to 10.0 ng/mL.
Sample Preparation Protocol
The following protocol combines protein precipitation with solid-phase extraction (SPE) for effective sample clean-up.
-
Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 20 µL of the this compound IS working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., silica, 500 mg).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard using an appropriate solvent (e.g., a mixture of hexane and ethyl acetate).
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas at approximately 60°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to an HPLC or UPLC system.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% A to 100% B over 5 minutes, hold 100% B for 7 minutes |
| Flow Rate | 0.4 mL/min, increasing to 0.7 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ion Source | APCI, Positive Ion Mode |
| Nebulizer Current | 3 µA |
| Probe Temperature | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Phylloquinone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Phylloquinone (K1) | 451.3 | 186.8 | 25 |
| This compound (IS) | 458.3 | 193.8 | 25 |
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the peak area of the analyte (phylloquinone) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting these peak area ratios against the nominal concentrations of the calibration standards. The concentration of unknown samples is determined by interpolation from this curve.
Method Performance
The described method has been validated according to established guidelines, demonstrating high performance and reliability. A summary of the validation parameters is presented below.
Table 4: Summary of Method Validation Data
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | > 0.98 | |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.14 nmol/L | |
| Intra-Assay Precision (%CV) | 2.3% - 10.4% | |
| Inter-Assay Precision (%CV) | 7.4% - 12.8% | |
| Accuracy / Bias (%) | Within ±15% (3.5% - 10.2%) |
| Mean Recovery (%) | > 92% (99% - 108%) | |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of phylloquinone in human plasma. The use of the stable isotope-labeled internal standard this compound ensures accuracy by compensating for potential analytical variations. This robust protocol is well-suited for high-throughput applications in clinical diagnostics, nutritional assessment, and pharmaceutical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitamin K1-d7 Serum Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of several proteins required for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in serum is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Vitamin K1-d7 serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the endogenous analyte, ensuring high accuracy and precision. This document provides a detailed protocol for the analysis of Vitamin K1 in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
I. Vitamin K Signaling Pathway
Vitamin K undergoes a cyclic series of oxidation and reduction reactions, known as the Vitamin K cycle, which is essential for its biological activity. This cycle is coupled to the gamma-carboxylation of specific glutamic acid (Glu) residues in Vitamin K-dependent proteins, converting them to gamma-carboxyglutamic acid (Gla) residues. This post-translational modification is critical for the calcium-binding capacity and subsequent activation of these proteins, which include key coagulation factors.
Caption: The Vitamin K cycle and its role in the gamma-carboxylation of proteins.
II. Experimental Protocols
This section details the methodology for the extraction and quantification of Vitamin K1 from serum samples using LC-MS/MS.
A. Materials and Reagents
-
Vitamin K1 and this compound standards
-
LC-MS/MS grade methanol, acetonitrile, isopropanol, and hexane
-
Ethanol (0.01% BHT)
-
Ammonium fluoride
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
-
Human serum (for calibration standards and quality controls)
B. Sample Preparation
Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE), and a direct protein precipitation followed by SPE.
Protocol 1: Combined Liquid-Liquid and Solid-Phase Extraction [1]
-
Transfer 200 µL of serum to a clean tube.
-
Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in Ethanol with 0.01% BHT).
-
Add 200 µL of Ethanol (with 0.01% BHT) to precipitate proteins.
-
Add 1,000 µL of hexane and vortex for 1 minute.
-
Centrifuge at 5,000 rpm for 3 minutes.
-
Transfer 600 µL of the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1,000 µL of hexane.
-
Condition an SPE cartridge with 1 mL of hexane:diethyl ether (1:1) followed by 3 x 1 mL of hexane.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of hexane.
-
Elute the analyte with 1 mL of hexane:diethyl ether (97:3).
-
Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation and Solid-Phase Extraction [2][3]
-
To 200 µL of serum, add 600 µL of ethanol containing the internal standard (this compound).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a conditioned SPE plate (e.g., Oasis PRiME HLB µElution Plate).
-
Wash the plate.
-
Elute the sample with heptane.
-
Dry the eluate and reconstitute in a mixture of methanol and water.
C. LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of Vitamin K1.
Liquid Chromatography Conditions [2][3]
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class FTN or equivalent |
| Column | ACQUITY UPLC HSS PFP 2.1 x 50 mm, 1.8 µm |
| Column Temp. | 40 °C |
| Sample Temp. | 10 °C |
| Injection Vol. | 20 µL |
| Flow Rate | 0.6 mL/min |
| Mobile Phase A | Water with 0.05 mM ammonium fluoride |
| Mobile Phase B | Methanol with 0.05 mM ammonium fluoride |
| Gradient | A linear gradient is typically employed. |
Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) or APCI, Positive |
| Acquisition | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1.2 kV (for ESI) |
| Source Temp. | 150 °C |
| Desolvation Temp. | 650 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vitamin K1 | 451.3 | 187.1 / 186.8 | 23 / 25 |
| This compound (IS) | 458.3 | 193.8 | 23 / 25 |
III. Data Presentation
The following tables summarize the quantitative data from various validated methods for Vitamin K1 analysis in serum.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.077–26 ng/mL | |
| 0.10-10 ng/mL | ||
| LLOQ | 0.05 nmol/L (~0.022 ng/mL) | |
| 0.05 ng/mL | ||
| 0.14 nmol/L (~0.063 ng/mL) | ||
| Intra-day Precision (%CV) | ≤ 5.4% | |
| 0.207-7.83% | ||
| 2.3% - 10.4% | ||
| Inter-day Precision (%CV) | ≤ 5.4% | |
| 3.39-5.75% | ||
| 7.4% - 12.8% | ||
| Accuracy/Recovery | Within 10% of nominal | |
| 99% for internal standard | ||
| > 92% |
Table 2: Summary of Sample Preparation and LC-MS/MS Conditions from Literature
| Sample Volume | Preparation Method | LC Column | Ionization | Reference |
| 200 µL | LLE followed by SPE | Not specified | LDTD-MS/MS | |
| 200 µL | Protein Precipitation + SPE | ACQUITY UPLC HSS PFP | ESI | |
| 350 µL | Protein Denaturation + SPE | Not specified | APCI | |
| 500 µL | Protein Precipitation | Raptor Biphenyl | MS/MS | |
| 500 µL | LLE | Accucore PFP | ESI |
IV. Experimental Workflow
The general workflow for the analysis of this compound in serum samples is depicted below.
Caption: A generalized workflow for the analysis of Vitamin K1 in serum.
V. Conclusion
The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Vitamin K1 in serum samples. The detailed protocols and compiled data in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis. Adherence to these protocols will ensure reliable and accurate results for the assessment of Vitamin K1 status.
References
Application Notes and Protocols for the Analysis of Vitamin K1 in Food Matrices using Vitamin K1-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Vitamin K1 (phylloquinone) in various food matrices. The use of a deuterated internal standard, Vitamin K1-d7, is highlighted as a crucial component for achieving accurate and reliable results by correcting for matrix effects, extraction losses, and instrumental variability. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful tool for sensitive and selective quantification.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] Its accurate quantification in food is vital for nutritional assessment, food labeling, and dietary studies. However, the analysis of Vitamin K1 in complex food matrices presents several challenges, including its lipophilic nature, low concentrations, and potential interference from other matrix components.[2] Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard like this compound, is the gold standard for overcoming these challenges.[3][4] this compound, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thus providing excellent correction for any analytical variations.
Principle of the Method
The fundamental principle of this analytical approach involves the addition of a known amount of this compound to the food sample prior to extraction. The sample is then homogenized and Vitamin K1, along with the internal standard, is extracted using organic solvents. The extract is subsequently purified to remove interfering substances. Finally, the concentrations of native Vitamin K1 and this compound are determined by LC-MS/MS. The ratio of the analyte peak area to the internal standard peak area is used to calculate the exact concentration of Vitamin K1 in the original food sample, effectively compensating for any losses during sample preparation and analysis.
Experimental Workflow
The overall experimental workflow for the analysis of Vitamin K1 in food matrices is depicted below. This process ensures the efficient extraction, purification, and quantification of the analyte.
Caption: A generalized workflow for the quantitative analysis of Vitamin K1 in food.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods utilizing this compound for the analysis of Vitamin K1 in different food matrices.
Table 1: Method Performance Parameters
| Parameter | Fruits & Vegetables | Fat-Containing Foods | Various Foods |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.05 µg/kg | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.004 mg/kg | 0.16 µg/kg | 0.5 ng/mL |
| Linearity Range | 10 - 500 ng/mL | 10 - 500 ng/mL | 0.01 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.9988 | > 0.9988 | 0.9987 |
| Intra-day Precision (RSD%) | 1.0 - 7.1% | Not Reported | 10.6% |
| Inter-day Precision (RSD%) | 2.8 - 8.8% | Not Reported | 12.8% |
Table 2: Recovery Rates in Spiked Matrices
| Food Matrix | Spiked Recovery (%) | Reference |
| Spinach | 88.3 - 90.1% | |
| Lotus Roots | 84 - 110% | |
| Grapes | 108 - 115.6% | |
| Fat-Containing Foods | 80.9 - 119.1% |
Detailed Experimental Protocols
Protocol 1: Analysis of Vitamin K1 in Fruits and Vegetables
This protocol is adapted from a method developed for the quantitative analysis of Vitamin K1 in various fruit and vegetable matrices.
1. Materials and Reagents:
-
Vitamin K1 and this compound standards
-
Methanol, n-hexane, anhydrous ether (all HPLC grade)
-
Neutral aluminum oxide for column chromatography
-
Deionized water
2. Standard Solution Preparation:
-
Prepare stock solutions of Vitamin K1 and this compound in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solutions with methanol to achieve a desired concentration range (e.g., 10-500 ng/mL).
-
The internal standard (this compound) concentration should be kept constant in all standards and samples (e.g., 0.10 µg/mL).
3. Sample Preparation and Extraction:
-
Homogenize a representative portion of the fruit or vegetable sample.
-
Weigh a specific amount of the homogenized sample (e.g., 1-2 g) into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add extraction solvent (e.g., a mixture of n-hexane and isopropanol) and vortex thoroughly.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
4. Clean-up (Solid-Phase Extraction):
-
Reconstitute the dried extract in a small volume of n-hexane.
-
Prepare a solid-phase extraction (SPE) column with neutral aluminum oxide.
-
Load the reconstituted extract onto the SPE column.
-
Wash the column with n-hexane to remove non-polar interferences.
-
Elute Vitamin K1 and this compound with a suitable solvent mixture (e.g., n-hexane:diethyl ether).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: Gradient elution with water (containing 0.01% formic acid) and methanol (containing 0.01% formic acid and 2.5 mmol/L ammonium formate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Vitamin K1 and this compound.
Protocol 2: Analysis of Vitamin K1 in Fat-Containing Foods
This protocol is based on a method optimized for foods with high-fat content, incorporating ultrasound-assisted extraction.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Standard Solution Preparation:
-
Same as Protocol 1.
3. Sample Preparation and Ultrasound-Assisted Extraction (UAE):
-
Weigh a homogenized sample into an extraction vessel.
-
Add the this compound internal standard.
-
Add the extraction solvent at an optimized material-to-liquid ratio (e.g., 1:70 g/mL).
-
Perform extraction using an ultrasonic bath under optimized conditions (e.g., 50°C, 700 W, 50 min).
-
After extraction, filter or centrifuge the mixture and collect the supernatant.
4. Clean-up (Solid-Phase Extraction):
-
Follow the SPE clean-up procedure as described in Protocol 1, using an optimized elution solvent such as hexane/anhydrous ether (97:3, v/v).
5. LC-MS/MS Conditions:
-
Same as Protocol 1.
Logical Relationships in Isotope Dilution Analysis
The core of this analytical method relies on the relationship between the analyte and the internal standard. The following diagram illustrates this logical relationship.
Caption: The relationship between the analyte and internal standard in isotope dilution analysis.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of Vitamin K1 in diverse food matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of nutrition, food science, and drug development, enabling reliable assessment of Vitamin K1 content in foods. The methodologies described can be adapted and validated for specific laboratory needs and matrix types.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Topic: Vitamin K1-d7 for Mass Spectrometry-Based Vitamin K Assays
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a family of fat-soluble vitamins essential for the synthesis of proteins involved in blood coagulation and bone metabolism.[1] The two primary natural forms are vitamin K1 (phylloquinone), found in green leafy vegetables, and vitamin K2 (menaquinones), produced by bacteria.[2][3] Quantitative analysis of vitamin K in biological matrices is challenging due to its lipophilic nature, low physiological concentrations, and susceptibility to matrix interference.[4]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for its high sensitivity and specificity. To ensure accuracy and precision, a stable isotope-labeled internal standard is crucial to correct for analyte loss during sample preparation and for variations in instrument response. Vitamin K1-d7, a deuterated form of Vitamin K1, is widely used as an internal standard for the accurate quantification of Vitamin K1 in various biological samples. This document provides detailed protocols and performance data for the use of this compound in LC-MS/MS-based assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry utilizes a known concentration of an isotopically labeled version of the analyte (e.g., this compound) which is added to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte of interest (Vitamin K1) and thus behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as the ratio remains constant even if analyte is lost during the procedure.
Quantitative Data Presentation
The following tables summarize the performance of various LC-MS/MS methods for Vitamin K1 quantification using a deuterated internal standard like this compound.
Table 1: Method Performance and Linearity
| Matrix | Lower Limit of Quantitation (LLOQ) | Linearity Range | Reference |
| Human Plasma | 0.10 ng/mL | 0.10 - 10 ng/mL | |
| Human Serum | 0.05 nmol/L (~0.023 ng/mL) | Not Specified | |
| Human Serum | 0.05 ng/mL | 0.077 - 26 ng/mL | |
| Human Plasma | 0.14 nmol/L (~0.063 ng/mL) | Up to 15 nmol/L | |
| Human Plasma | 6.1 pg/mL (0.0061 ng/mL) | 40 - 20,000 pg/mL | |
| Fruits & Vegetables | 0.004 mg/kg | Not Specified |
Table 2: Precision and Accuracy
| Matrix | Precision (Intra-day %CV or %RSD) | Precision (Inter-day %CV or %RSD) | Recovery (%) | Reference |
| Human Plasma | 0.21 - 7.83% | 3.39 - 5.75% | Within 10% of nominal | |
| Human Serum | 10.4%, 3.2%, 2.3% (at 3 QC levels) | 12.8%, 11.3%, 7.4% (at 3 QC levels) | 102.6 - 108.3% | |
| Human Plasma | Not Specified | 8.4%, 6.4%, 4.8% (at 3 QC levels) | 99% (IS recovery) | |
| Fruits & Vegetables | 1.0 - 7.1% | 2.8 - 8.8% | 84 - 115.6% | |
| Human Plasma | 3.0 - 6.8% | 3.0 - 5.8% | 98 - 107% |
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the analysis of Vitamin K1 in biological samples using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
Here are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from established methods.
Protocol 1: Protein Precipitation and Phospholipid Removal
This protocol is suitable for high-throughput analysis of plasma samples.
-
Aliquoting: Pipette 500 µL of plasma sample, calibrator, or quality control (QC) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of internal standard solution (e.g., 100 ng/mL this compound in methanol).
-
Protein Precipitation: Add 1.5 mL of acetonitrile. Vortex for 20 seconds at 3000 rpm.
-
Centrifugation: Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal plate (e.g., ISOLUTE PLD+).
-
Elution: Apply vacuum to collect the eluate.
-
Evaporation: Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 100 µL of a water:methanol mixture (e.g., 15:85 v/v).
-
Injection: Transfer to an autosampler vial and inject 5 µL for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This classic LLE protocol is effective for serum and plasma samples.
-
Aliquoting: Pipette 500 µL of serum sample, calibrator, or QC into a glass test tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Protein Denaturation: Add 1.5 mL of ethanol and vortex for 1 minute.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane and vortex for another minute.
-
Phase Separation: Centrifuge the tubes for 10 minutes at high speed (e.g., 13,000 rpm) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean test tube.
-
Evaporation: Dry the extract under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 200 µL of a reconstitution solvent (e.g., 1:3 water:methanol).
-
Injection: Transfer the supernatant to an MS vial for analysis.
LC-MS/MS Parameters
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Vitamin K1 and this compound.
Table 3: Example Liquid Chromatography Parameters
| Parameter | Setting | Reference |
| HPLC System | UPLC or HPLC system (e.g., Waters ACQUITY, Thermo Vanquish) | |
| Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent PFP/C18 | |
| Mobile Phase A | Water with 5 mM ammonium formate or 0.1% formic acid | |
| Mobile Phase B | Methanol with 0.1% formic acid | |
| Flow Rate | 0.4 - 0.8 mL/min | |
| Column Temp. | 40 - 50 °C | |
| Injection Vol. | 5 µL | |
| Run Time | ~4 minutes |
Table 4: Example Mass Spectrometry Parameters
| Parameter | Setting | Reference |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Waters, Thermo) | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI), Positive Mode | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | ||
| Vitamin K1 | Q1: 451.3 m/z -> Q3: 186.8 m/z | |
| This compound (IS) | Q1: 458.3 m/z -> Q3: 193.8 m/z | |
| Nebulizer Gas | Nitrogen or Zero Air | |
| Probe Temperature | 400 °C (for APCI) |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of Vitamin K1 in complex biological matrices. The protocols and data presented demonstrate that these methods can achieve low limits of detection and high throughput, making them suitable for clinical research, nutritional studies, and drug development applications. Proper sample preparation to mitigate matrix effects, combined with the principle of isotope dilution, ensures the reliability of results in demanding applications.
References
Application Notes and Protocols for Vitamin K1 Analysis Using a d7 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantitative analysis of Vitamin K1 (phylloquinone) in biological matrices, utilizing a deuterated (d7) Vitamin K1 internal standard. The methodologies described are based on established techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for detection and quantification.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation factors and is also implicated in bone and cardiovascular health. Accurate quantification of Vitamin K1 in biological samples such as plasma and serum is crucial for clinical research, nutritional status assessment, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2] This document outlines several robust sample preparation protocols suitable for Vitamin K1 analysis.
Data Presentation
The following tables summarize key quantitative data from various sample preparation and analysis methods for Vitamin K1.
Table 1: Performance Characteristics of Vitamin K1 Analytical Methods
| Parameter | Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Accuracy & Precision | Protein Precipitation | Plasma | 0.1 | 0.1 - 10 | N/A | [3] |
| Accuracy & Precision | Phospholipid Removal Plate | Plasma | N/A | N/A | Within 10% of nominal | [4] |
| Interday Precision (%RSD) | Phospholipid Removal Plate | Plasma | N/A | N/A | 3.39 - 5.75 | [4] |
| Intraday Precision (%RSD) | Phospholipid Removal Plate | Plasma | N/A | N/A | 0.207 - 7.83 | |
| Lower Limit of Measuring Interval | Protein Precipitation & SPE | Serum | 0.1 | 0.1 - 50 | N/A | |
| Extraction Efficiency | Lipase treatment & LLE | Serum | N/A | N/A | 68 - 85 | |
| Overall Precision (CV%) | Lipase treatment & LLE | Serum | N/A | 0.06–9.0 nmol/L | N/A | |
| Lower Limit of Measuring Interval | SPE | Serum | 0.05 | 0.077 - 26 | N/A |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; N/A: Not Available.
Experimental Workflows and Protocols
The following section details various experimental protocols for the extraction and analysis of Vitamin K1 from biological samples.
Workflow Diagram: General Sample Preparation for Vitamin K1 Analysis
Caption: General workflow for Vitamin K1 sample preparation.
Protocol 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (initial mobile phase conditions)
Procedure:
-
Pipette 500 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 1.5 mL of acetonitrile (a 1:3 sample to solvent ratio).
-
Vortex the mixture for 20-30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 4300 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for the extraction of lipophilic compounds like Vitamin K1.
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution
-
Ethanol (with 0.01% BHT as an antioxidant is recommended)
-
n-Hexane (HPLC grade)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
To 200 µL of serum in a glass tube, add 10 µL of the this compound internal standard.
-
Add 200 µL of ethanol to denature proteins and vortex for 30 seconds.
-
Add 1,000 µL of n-hexane as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 5,000 rpm for 3-5 minutes to separate the layers.
-
Transfer the upper organic (hexane) layer to a new tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by effectively removing interfering matrix components.
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution
-
Ethanol
-
SPE cartridges (e.g., Oasis HLB or silica-based)
-
SPE manifold
-
Conditioning, washing, and elution solvents (specific to the SPE cartridge used)
-
Evaporator
Procedure (using Oasis HLB cartridges):
-
To a plasma sample, add the this compound internal standard.
-
Add ethanol (e.g., 175 µL) to denature proteins, mix, and centrifuge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Apply the supernatant from the protein precipitation step to the cartridge.
-
Washing: Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.
-
Elution: Elute Vitamin K1 with 2 mL of methanol/isopropanol/hexane (2:1:1).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Workflow Diagram: LLE followed by SPE
Caption: Workflow for LLE followed by SPE cleanup.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is used for the analysis.
Typical Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Accucore Biphenyl or a C18 column, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of methanol, water, and sometimes a modifier like formic acid or ammonium formate is typical.
-
Flow Rate: Flow rates are generally in the range of 0.4-0.8 mL/min.
-
Column Temperature: Maintained at around 50°C.
Typical Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Vitamin K1: Specific precursor to product ion transition (e.g., m/z 451.3 → 187.1).
-
This compound: Specific precursor to product ion transition, accounting for the mass shift due to deuterium labeling.
-
Conclusion
The choice of sample preparation technique for Vitamin K1 analysis depends on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the sample matrix. Protein precipitation offers a simple and fast approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and potentially higher sensitivity. The use of a d7-labeled internal standard is essential for achieving accurate and reliable quantification of Vitamin K1 in biological samples. The protocols provided herein offer robust starting points for developing and validating a Vitamin K1 assay in a research or clinical laboratory setting.
References
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantitative Analysis of Vitamin K1 in Human Plasma Using Vitamin K1-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Vitamin K1 (phylloquinone) in human plasma. To ensure the highest accuracy and correct for matrix effects and procedural losses, a stable isotope-labeled internal standard, Vitamin K1-d7, is employed. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for clinical research, nutritional status assessment, and pharmacokinetic studies in drug development. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation factors and is increasingly recognized for its role in bone and cardiovascular health.[1][2][3] Accurate and reliable quantification of Vitamin K1 in biological matrices is crucial for clinical diagnostics and research.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity, specificity, and ability to handle complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix-induced ion suppression or enhancement, thereby ensuring the accuracy of the results. This application note provides a comprehensive protocol for a validated LC-MS/MS method for Vitamin K1 quantification in human plasma, suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Vitamin K1 (Phylloquinone) certified standard
-
This compound certified standard (Internal Standard, IS)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (sourced from authorized vendors)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Vitamin K1 and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Vitamin K1 stock solution with methanol to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the Vitamin K1 working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 10 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.25, 0.75, and 8.00 ng/mL) in the same manner.
Sample Preparation (Protein Precipitation)
-
To a 500 µL aliquot of plasma sample, calibration standard, or QC sample, add 5 µL of the 100 ng/mL this compound internal standard solution.
-
Add 1.5 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 20 seconds at 3000 rpm.
-
Centrifuge the samples at 4300 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the dried extract in 100 μL of a 15:85 water:methanol solution.
-
Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% A
-
2-14 min: Ramp to 2% A
-
14-14.1 min: Ramp back to 30% A
-
14.1-15 min: Re-equilibrate at 30% A
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Vitamin K1: Precursor ion (Q1) m/z 451.4 -> Product ion (Q3) m/z 187.1
-
This compound (IS): Precursor ion (Q1) m/z 458.4 -> Product ion (Q3) m/z 194.1
-
Data Presentation
The quantitative performance of the method was validated according to established guidelines. The results are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Vitamin K1 | 0.10 - 10 | ≥0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 0.25 | 0.207 - 7.83 | 3.39 - 5.75 | Within 10% of nominal |
| Medium QC | 0.75 | 0.207 - 7.83 | 3.39 - 5.75 | Within 10% of nominal |
| High QC | 8.00 | 0.207 - 7.83 | 3.39 - 5.75 | Within 10% of nominal |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Extraction Recovery | 99% for IS |
Mandatory Visualization
Caption: Experimental workflow for Vitamin K1 analysis.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Vitamin K1 in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural variations. This validated method is well-suited for a variety of applications, including clinical research, nutritional assessment, and pharmacokinetic studies in the field of drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Vitamin K1 in Human Plasma and Serum
Introduction
Vitamin K is a group of fat-soluble vitamins essential for human health. The primary circulating form, Vitamin K1 (phylloquinone), is a critical cofactor for the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins. These proteins are vital for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] Assessing vitamin K status is crucial for diagnosing deficiencies in at-risk populations, including newborns, the elderly, and individuals with malabsorption disorders or renal disease.[2]
Direct quantification of Vitamin K1 in plasma or serum is challenging due to its lipophilic nature, low physiological concentrations (typically <1 ng/mL), and susceptibility to matrix interferences from lipids.[3][4] To overcome these challenges, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7, is fundamental to this approach. This compound is chemically identical to the endogenous analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of this compound to the sample at the initial stage of preparation, it co-extracts with the endogenous Vitamin K1 and compensates for any variability in sample recovery and ionization efficiency. This stable isotope dilution technique ensures high accuracy and precision, making it the gold standard for clinical and research applications.
These notes provide a comprehensive protocol for the quantitative analysis of Vitamin K1 in human plasma/serum using LC-MS/MS with this compound as an internal standard.
Principle of the Method
The methodology is based on stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known quantity of this compound is spiked into a plasma or serum sample as an internal standard (IS). Following protein precipitation, the sample undergoes a cleanup step, typically using phospholipid removal plates or solid-phase extraction (SPE), to eliminate interfering matrix components. The purified extract is then injected into an LC-MS/MS system.
The liquid chromatography step separates Vitamin K1 and this compound from other remaining components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, selectively detects and quantifies the specific precursor-to-product ion transitions for both Vitamin K1 and its deuterated internal standard. Because the internal standard experiences the same sample processing losses and ionization suppression or enhancement as the analyte, the ratio of the analyte peak area to the internal standard peak area provides a highly accurate measure of the endogenous Vitamin K1 concentration.
Experimental Protocols
This section details a representative protocol for the extraction and analysis of Vitamin K1 from human plasma or serum.
Materials and Reagents
-
Analytes and Standards: Vitamin K1 (phylloquinone), this compound (phylloquinone-d7)
-
Solvents (LC-MS Grade or equivalent): Methanol, Acetonitrile, n-Hexane, Isopropanol, Water
-
Additives: Formic Acid, Ammonium Fluoride
-
Biological Matrix: Human plasma or serum (for standards and QCs, use charcoal-stripped serum or a certified biomatrix like SeraFlx)
-
Consumables: 96-well collection plates, phospholipid removal plates (e.g., ISOLUTE PLD+) or SPE cartridges (e.g., Oasis HLB)
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of Vitamin K1 and this compound in ethanol or methanol at a concentration of ~200-500 ng/mL.
-
Working Standard Solutions: Serially dilute the Vitamin K1 stock solution with methanol/water to create a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol.
-
Calibration Curve and QC Samples: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma). A typical calibration range is 0.10 to 10 ng/mL. Prepare at least three levels of QC samples (low, medium, high) in the same manner.
Sample Preparation Protocol
This protocol is adapted from a high-throughput method utilizing phospholipid removal plates.
-
Aliquoting: Pipette 500 µL of each standard, QC, or unknown plasma/serum sample into a 96-well plate.
-
Internal Standard Addition: Add 5 µL of the 100 ng/mL this compound internal standard working solution to all wells except for blank matrix samples.
-
Protein Precipitation: Add 1.5 mL of acetonitrile to each well. Vortex for 20-30 seconds at 3000 rpm to precipitate proteins.
-
Centrifugation: Centrifuge the plate at ~4000-4300 rpm for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal 96-well plate. Apply a vacuum to collect the eluate into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a water/methanol mixture (e.g., 15:85 v/v). Vortex briefly to ensure the residue is fully dissolved. The sample is now ready for injection.
LC-MS/MS Instrumental Conditions
The following are typical parameters for a standard UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC System: Standard UHPLC/HPLC System
-
Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
LC Gradient:
Time (min) % Mobile Phase B 0.00 90 1.00 100 3.00 100 3.01 90 | 4.00 | 90 |
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 650 °C
Data and Performance Characteristics
The use of this compound enables robust and reliable quantification of Vitamin K1 across a range of concentrations relevant to clinical diagnostics. Published methods demonstrate excellent performance.
Table 1: Summary of Published Method Performance Characteristics
| Parameter | Vitamin K1 | Reference(s) |
|---|---|---|
| Linearity Range | 0.077–26 ng/mL | |
| 0.10–10 ng/mL | ||
| 40–20,000 pg/mL (0.04-20 ng/mL) | ||
| Limit of Quantification (LOQ) | 0.05 ng/mL | |
| 6.1 pg/mL (0.0061 ng/mL) | ||
| Intra-day Precision (%CV) | 0.2 - 7.8% | |
| 2.3 - 10.4% | ||
| 3.0 - 6.8% | ||
| Inter-day Precision (%CV) | 3.4 - 5.8% | |
| 7.4 - 12.8% | ||
| 3.0 - 5.8% | ||
| Accuracy / Recovery (%) | Within 10% of nominal |
| | 98 - 107% | |
Table 2: Example LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Vitamin K1 | 451.4 | 187.1 | ESI+ |
| This compound (IS) | 458.4 | 187.1 | ESI+ |
Visualizations
Experimental and Biochemical Pathways
To provide a clear overview, the following diagrams illustrate the analytical workflow and the relevant biochemical role of Vitamin K1.
Caption: Analytical workflow for Vitamin K1 quantification.
Caption: The Vitamin K cycle and protein carboxylation.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. waters.com [waters.com]
Application Note: Quantitative Analysis of Vitamin K1 in Human Plasma by GC-MS with Vitamin K1-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Vitamin K1 (phylloquinone) in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, Vitamin K1-d7, to ensure high accuracy and precision. The methodology covers plasma sample preparation, including liquid-liquid extraction and derivatization, followed by detailed GC-MS parameters for separation and detection. This method is suitable for clinical research, pharmacokinetic studies, and nutritional assessments where reliable measurement of Vitamin K1 is crucial.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in biological matrices is critical for understanding its role in health and disease, as well as for the development of new therapeutics. Gas chromatography-mass spectrometry offers a powerful analytical tool for this purpose, providing high selectivity and sensitivity. The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations during sample preparation and analysis.[1][2] This application note provides a comprehensive protocol for the determination of Vitamin K1 in human plasma.
Experimental Protocols
Sample Preparation
A multi-step sample preparation procedure involving liquid-liquid extraction, enzymatic hydrolysis, and solid-phase extraction (SPE) is employed to isolate Vitamin K1 from the complex plasma matrix.[2]
Materials:
-
Human plasma
-
This compound internal standard solution (in methanol or ethanol)
-
Lipase and cholesterol esterase
-
Hexane, Acetonitrile, Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Spiking: To 1 mL of human plasma, add a known amount of this compound internal standard solution.
-
Liquid-Liquid Extraction: Add 2 mL of a hexane:acetonitrile (1:1, v/v) mixture to the plasma sample. Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Enzymatic Hydrolysis: Transfer the upper organic layer to a new tube. Add 1 mL of a solution containing lipase and cholesterol esterase to hydrolyze esterified forms of Vitamin K1. Incubate at 37°C for 1 hour.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water:methanol (80:20, v/v) solution to remove polar impurities.
-
Elute the Vitamin K1 and the internal standard with 5 mL of hexane.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Derivatization (Pentafluoropropionyl Derivative)
To improve the chromatographic properties and mass spectrometric response of Vitamin K1, derivatization is performed.
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Pyridine
Procedure:
-
To the reconstituted extract, add 50 µL of PFPA and 10 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
GC Parameters:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 20°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). For this protocol, EI is described.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z):
-
Vitamin K1 (PFPA derivative): Specific fragment ions should be determined empirically, but would be derived from the pentafluoropropionyl derivative of the Vitamin K1 molecule.
-
This compound (PFPA derivative): Specific fragment ions should be determined empirically, but would be derived from the pentafluoropropionyl derivative of the this compound molecule.
-
Alternative for underivatized analysis (NCI mode):
-
Vitamin K1: m/z 450-453.
-
This compound: m/z 458 (most abundant).
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables are examples based on typical performance data from similar validated methods.
Table 1: Calibration Curve for Vitamin K1
| Concentration (ng/mL) | Peak Area Ratio (Vitamin K1 / this compound) |
| 0.5 | 0.052 |
| 1.0 | 0.105 |
| 5.0 | 0.520 |
| 10.0 | 1.035 |
| 25.0 | 2.580 |
| 50.0 | 5.150 |
| Linearity (r²) | >0.995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10% | < 15% | 90-110% |
| Medium | 20 | < 10% | < 15% | 90-110% |
| High | 40 | < 10% | < 15% | 90-110% |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of Vitamin K1.
References
Troubleshooting & Optimization
overcoming matrix effects with Vitamin K1-d7 in LC-MS
Technical Support Center: Vitamin K1-d7 in LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound as an internal standard to overcome matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and why are they a concern for Vitamin K1 analysis?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][2] For Vitamin K1, a fat-soluble vitamin often analyzed in complex biological matrices like serum or plasma, endogenous lipids and phospholipids are common sources of matrix effects.[3][4] Failure to address these effects can lead to erroneous concentration measurements, impacting clinical research and pharmacokinetic studies.
Q2: How does an internal standard (IS) like this compound help overcome matrix effects?
A2: An ideal internal standard is a compound that behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. This compound is a stable isotope-labeled (SIL) internal standard for Vitamin K1. It has the same chemical structure and properties as Vitamin K1, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by the matrix effect is normalized, leading to a more accurate and precise quantification.
Q3: Why is a stable isotope-labeled (SIL) internal standard, such as this compound, superior to other types of internal standards?
A3: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS analysis. Because this compound is chemically identical to the native Vitamin K1, its chromatographic retention time and ionization response are the most similar possible. This ensures that any matrix-induced changes affect both the analyte and the IS almost identically. Structural analogs or other compounds may elute at slightly different times, where the matrix effect could be significantly different, leading to incomplete correction.
Q4: What is the "Matrix Factor" (MF) and how is it used to quantify matrix effects?
A4: The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix) at the same concentration.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
The calculation is: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) . An IS-normalized MF can also be calculated to show how effectively the IS corrects for the effect.
Troubleshooting Guide
Problem: High variability (>15% RSD) in the this compound (IS) response across different samples.
| Possible Cause | Recommended Solution |
| Inconsistent IS Spiking | Verify the precision of your pipetting technique for adding the IS to each sample. Use a calibrated pipette and ensure it is working within specifications. For high-throughput analysis, consider using an automated liquid handler for consistent dispensing. |
| IS Degradation | Vitamin K is sensitive to light. Ensure that stock and working solutions of this compound are stored properly in amber vials and protected from light. Prepare fresh working solutions regularly from a stock stored at a low temperature (e.g., -20 °C or lower). |
| Variable Sample Cleanup | Inconsistent sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can lead to varying levels of matrix components in the final extract. Re-evaluate and optimize your sample cleanup protocol for better consistency. Ensure complete solvent evaporation and consistent reconstitution. |
| Extreme Matrix Differences | If analyzing samples from diverse populations or sources (e.g., healthy vs. diseased plasma), the fundamental matrix composition may differ significantly. This can cause variable suppression of the IS itself. Consider sample dilution or more rigorous cleanup methods to reduce the overall matrix load. |
Problem: Analyte/IS peak area ratio is inconsistent in replicate injections of the same extracted sample.
| Possible Cause | Recommended Solution |
| LC System Instability | Check the LC system for pressure fluctuations, which may indicate a leak or pump issue. Ensure the autosampler is injecting the specified volume consistently. Purge the pumps to remove any air bubbles. |
| Mass Spectrometer Instability | The mass spectrometer may require tuning or calibration. Run the manufacturer's recommended performance checks to ensure the instrument is stable and operating within specifications. |
| Carryover | High-concentration samples can adsorb to parts of the injection system or column, leading to carryover in subsequent blank or low-concentration samples. Inject a blank solvent after a high standard to check for carryover. Optimize the autosampler wash procedure by using a stronger solvent. |
Problem: Significant ion suppression is still observed for Vitamin K1 despite using this compound.
| Possible Cause | Recommended Solution |
| Overwhelming Matrix Load | The concentration of co-eluting matrix components may be so high that it suppresses both the analyte and the IS signals significantly, potentially dropping them below the limit of quantification. Implement more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids. |
| Chromatographic Co-elution | A matrix component may be perfectly co-eluting with the Vitamin K1 and K1-d7 peaks. Adjust the chromatographic gradient to improve separation. Try a different column chemistry (e.g., PFP instead of C18) that offers different selectivity for lipophilic compounds. |
| Incorrect IS Concentration | If the IS concentration is significantly different from the analyte concentration, their respective ionizations might be affected differently. Ensure the IS concentration is appropriate for the expected range of analyte concentrations in your samples. |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction addition method to determine the Matrix Factor (MF) for Vitamin K1 and the effectiveness of this compound in its correction.
Objective: To quantify ion suppression/enhancement for Vitamin K1.
Materials:
-
Blank matrix (e.g., human serum pool)
-
Calibrated Vitamin K1 standard solution
-
Calibrated this compound (IS) working solution
-
Extraction and reconstitution solvents (e.g., Hexane, Acetonitrile, Methanol)
Procedure:
-
Prepare Three Sample Sets (n ≥ 5 for each set):
-
Set A (Neat Solution): In a clean vial, add the Vitamin K1 standard and the this compound IS working solution. Evaporate and reconstitute in the final mobile phase composition. This set represents the response without any matrix.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through the entire extraction procedure (e.g., protein precipitation followed by LLE or SPE). After the final evaporation step, spike the dried extract with the Vitamin K1 standard and the this compound IS working solution. Reconstitute as normal. This set measures the response of the analyte and IS in the presence of the extracted matrix.
-
Set C (Pre-Spiked Matrix): Spike blank matrix with the Vitamin K1 standard and IS before the extraction procedure. This set is used to determine overall process efficiency and recovery, but is not required for the matrix factor calculation itself.
-
-
LC-MS Analysis:
-
Analyze all samples from Set A and Set B using the validated LC-MS method.
-
Ensure the peak areas for both Vitamin K1 and this compound are well within the linear range of the assay.
-
-
Calculations:
-
Matrix Factor (MF) for Analyte:
-
MF = [Mean Peak Area of Vitamin K1 in Set B] / [Mean Peak Area of Vitamin K1 in Set A]
-
-
Matrix Factor (MF) for IS:
-
MF_IS = [Mean Peak Area of this compound in Set B] / [Mean Peak Area of this compound in Set A]
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF / MF_IS
-
An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect.
-
-
Data Presentation
Table 1: Example Peak Areas for Matrix Effect Assessment
| Sample Set | Replicate | Vitamin K1 Peak Area | This compound Peak Area | Area Ratio (K1/K1-d7) |
| A (Neat) | 1 | 1,250,000 | 1,310,000 | 0.954 |
| 2 | 1,235,000 | 1,295,000 | 0.954 | |
| 3 | 1,265,000 | 1,320,000 | 0.958 | |
| Mean | 1,250,000 | 1,308,333 | 0.955 | |
| B (Post-Spike) | 1 | 610,000 | 645,000 | 0.946 |
| 2 | 595,000 | 630,000 | 0.944 | |
| 3 | 625,000 | 660,000 | 0.947 | |
| Mean | 610,000 | 645,000 | 0.946 |
Table 2: Calculated Matrix Factor (MF) Summary
| Parameter | Calculation | Result | Interpretation |
| MF (Vitamin K1) | 610,000 / 1,250,000 | 0.49 | Significant (51%) ion suppression for the analyte. |
| MF (this compound) | 645,000 / 1,308,333 | 0.49 | The IS experiences the same degree of suppression. |
| IS-Normalized MF | 0.49 / 0.49 | 1.00 | Excellent correction of matrix effect by the IS. |
| Area Ratio Precision | (%RSD of Ratios) | 0.16% | The final calculated ratio is highly precise. |
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
Caption: Logic of how an ideal internal standard corrects for matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimizing Vitamin K1-d7 Signal Intensity in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving Vitamin K1-d7 signal intensity in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a strong signal for this compound?
Vitamin K1 is inherently challenging to analyze by mass spectrometry due to its hydrophobic nature and lack of easily ionizable functional groups.[1] This can lead to low ionization efficiency. Furthermore, Vitamin K1 is often present at very low concentrations in biological matrices, making detection difficult.[1] It is also susceptible to photodegradation and can be lost during sample preparation due to its lipophilic properties.[2]
Q2: Which ionization source, ESI or APCI, is better for this compound analysis?
Atmospheric Pressure Chemical Ionization (APCI) is often recommended and has been shown to be more sensitive than Electrospray Ionization (ESI) for Vitamin K1 analysis. The non-polar nature of Vitamin K1 makes it more amenable to the gas-phase ionization mechanism of APCI. One study reported that an ESI probe yielded a 10-22% lower signal compared to an APCI probe for Vitamin K1 analysis in serum.
Q3: How can I minimize matrix effects for this compound?
Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, can significantly suppress the this compound signal. Strategies to mitigate this include:
-
Effective sample preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components like phospholipids is crucial.
-
Chromatographic separation: Optimizing the HPLC method to separate this compound from matrix components is essential.
-
Use of an internal standard: A stable isotope-labeled internal standard like this compound is critical to compensate for matrix effects and variations in sample recovery.
Q4: What are the typical precursor and product ions for this compound?
For this compound, the most commonly used precursor ion ([M+H]+) has a mass-to-charge ratio (m/z) of approximately 458.3 to 458.6. The most abundant and commonly monitored product ion has an m/z of around 194.1 to 194.3.
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues for this compound.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step decision tree for troubleshooting low this compound signal intensity.
Quantitative Data Summary
Table 1: Ionization Source Comparison for Vitamin K1 Analysis
| Ionization Source | Relative Signal Intensity | Rationale for Use with Vitamin K1 | Reference |
| APCI | Higher (reported 10-22% greater than ESI) | Better for non-polar, hydrophobic molecules. Generally less susceptible to matrix effects for this compound class. | |
| ESI | Lower | Can still provide adequate sensitivity, especially with optimized mobile phases and clean samples. |
Table 2: Recommended Mobile Phase Additives for Vitamin K1 Analysis
| Additive | Typical Concentration | Effect on Signal | Reference |
| Ammonium Fluoride (NH4F) | 0.05 mM - 30 µmol/L | Promotes the formation of [M+NH4]+ adducts, enhancing ionization efficiency. | |
| Formic Acid (FA) | 0.01% - 0.1% | Improves peak shape and aids in protonation for positive ion mode. | |
| Ammonium Formate | 2.5 mmol/L - 5mM | Can improve peak shape and signal stability. |
Table 3: Optimized Mass Spectrometry Parameters for this compound
| Parameter | Typical Values | Purpose | References |
| Precursor Ion (m/z) | 458.3 - 458.6 | Parent ion for fragmentation. | |
| Product Ion (m/z) | 194.1 - 194.3 | Fragment ion for quantification. | |
| Collision Energy (eV) | 20 - 24 | Optimizes fragmentation for maximum product ion signal. | |
| Cone Voltage (V) | Instrument Dependent | Optimizes ion transmission from the source to the mass analyzer. Requires empirical determination. |
Note: Optimal cone voltage is highly instrument-specific and should be determined experimentally.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) of this compound from Serum
This protocol is adapted from methodologies demonstrating robust extraction of Vitamin K1 and its internal standards from biological matrices.
Diagram: LLE-SPE Workflow
Caption: A sequential workflow for the extraction of this compound from serum using LLE and SPE.
Procedure:
-
Sample Preparation: To a 200 µL serum sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in ethanol).
-
Protein Precipitation: Add 200 µL of ethanol and vortex thoroughly.
-
Liquid-Liquid Extraction: Add 1,000 µL of hexane, vortex for 3 minutes, and centrifuge at 5,000 rpm for 3 minutes.
-
Collection: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution for SPE: Reconstitute the dried extract in 1,000 µL of hexane.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of hexane:diethyl ether (1:1), followed by 3 x 1 mL of hexane.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 x 1 mL of hexane to remove interferences.
-
Elution: Elute the Vitamin K1 and K1-d7 with 1 mL of hexane:diethyl ether (97:3).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Optimization of Cone Voltage and Collision Energy
This protocol outlines a general procedure for optimizing key mass spectrometry parameters for this compound.
Diagram: Parameter Optimization Logic
Caption: A logical flow for the systematic optimization of cone voltage and collision energy.
Procedure:
-
Prepare Standard Solution: Prepare a solution of this compound at a concentration that will provide a stable signal (e.g., 50-100 ng/mL) in a solvent compatible with your mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Optimize Cone Voltage:
-
Set the mass spectrometer to monitor the precursor ion of this compound (e.g., m/z 458.5).
-
Set the collision energy to a low value (e.g., 5-10 eV) to minimize fragmentation.
-
Manually or automatically ramp the cone voltage across a relevant range (e.g., 10-60 V) and monitor the intensity of the precursor ion.
-
The optimal cone voltage is the value that produces the highest and most stable signal for the precursor ion.
-
-
Optimize Collision Energy:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Set the mass spectrometer to monitor the desired product ion (e.g., m/z 194.2).
-
Ramp the collision energy across a suitable range (e.g., 10-40 eV) and monitor the intensity of the product ion.
-
The optimal collision energy is the value that results in the highest intensity for the product ion.
-
-
Verification: Once optimal values are determined, confirm these settings by injecting a prepared sample and ensuring a strong, reproducible signal.
References
Technical Support Center: Optimizing Vitamin K1 Extraction with a d7 Spike
Welcome to the technical support center for the optimization of Vitamin K1 (phylloquinone) extraction using a deuterated (d7) internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and efficient quantification of Vitamin K1 in various matrices.
Frequently Asked Questions (FAQs)
Q1: Why should I use a d7-Vitamin K1 internal standard?
A1: A d7-Vitamin K1 internal standard is highly recommended for quantitative analysis, especially when using mass spectrometry-based methods like LC-MS/MS.[1][2] The key benefits include:
-
Correction for Analyte Loss: It accounts for the loss of Vitamin K1 during sample preparation, extraction, and analysis, as the deuterated standard has nearly identical chemical and physical properties to the native analyte.
-
Compensation for Matrix Effects: In complex biological matrices, other co-eluting substances can enhance or suppress the ionization of Vitamin K1 in the mass spectrometer.[1][3] The d7-spike experiences similar matrix effects, allowing for accurate correction of the signal.[1]
-
Improved Accuracy and Precision: By normalizing the response of the native Vitamin K1 to the deuterated internal standard, the method's accuracy and reproducibility are significantly improved.
Q2: What are the most common methods for extracting Vitamin K1?
A2: The most prevalent extraction techniques for Vitamin K1 are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).
-
Solid-Phase Extraction (SPE): This is a popular method for cleaning up complex samples like plasma and food matrices. It offers high recovery rates and is amenable to automation.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate Vitamin K1 from the sample matrix based on its lipophilic nature. Common solvents include hexane, ethanol, and acetonitrile.
-
Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance the extraction of Vitamin K1 from solid matrices, often leading to higher efficiency and shorter extraction times.
Q3: How can I minimize the degradation of Vitamin K1 during sample preparation?
A3: Vitamin K1 is sensitive to light and heat. To minimize degradation:
-
Work under low light conditions: Use amber vials or cover glassware with aluminum foil.
-
Avoid high temperatures: If heating is necessary for extraction, it should be carefully optimized. For example, one study found 50°C to be the optimal temperature for UAE of Vitamin K1.
-
Store samples properly: Plasma and serum samples should be stored at -20°C or lower for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Vitamin K1 and d7-Spike | Inefficient extraction from the sample matrix. | Optimize extraction parameters such as solvent type and volume, extraction time, and temperature. For UAE, adjust the ultrasonic power and duration. For SPE, ensure the correct sorbent and elution solvent are used. |
| Incomplete elution from the SPE cartridge. | Test different elution solvents and volumes. A common elution solvent is a mixture of hexane and diethyl ether. | |
| Degradation of Vitamin K1 during processing. | Protect samples from light and excessive heat. Work quickly and keep samples on ice when possible. | |
| High Variability in Results | Inconsistent sample preparation technique. | Ensure precise and consistent pipetting of the d7-internal standard and all reagents. Use a standardized protocol for all samples. |
| Matrix effects varying between samples. | While the d7-spike corrects for matrix effects, significant variations can still impact results. Improve sample cleanup by incorporating an additional purification step like LLE followed by SPE. | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC, a gradient of methanol and water with additives like formic acid or ammonium formate is often used. |
| Column contamination or degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. | |
| Interference Peaks | Co-elution of matrix components. | Improve the selectivity of the sample preparation method. Adjust the chromatographic gradient to better separate the analyte from interfering compounds. |
| Contamination from solvents or labware. | Use high-purity solvents (e.g., LC-MS grade). Ensure all glassware and plasticware are thoroughly cleaned and rinsed. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) from Food Matrices
This protocol is adapted from a method for determining Vitamin K1 in fat-containing foods.
1. Sample Preparation: a. Weigh 0.1 g of the homogenized food sample into a 10 mL tube. b. Spike the sample with a known amount of d7-Vitamin K1 internal standard solution (e.g., 0.1 mL of a 1 µg/mL solution). c. Add 7 mL of n-hexane and vortex to mix.
2. Ultrasound-Assisted Extraction: a. Place the sample tube in an ultrasonic water bath. b. Sonicate for 50 minutes at a power of 700 W and a temperature of 50°C.
3. Solid-Phase Extraction: a. Activate a silica SPE cartridge by washing with 6 mL of n-hexane. b. Load the supernatant from the UAE step onto the SPE cartridge. c. Wash the cartridge with 6 mL of n-hexane. d. Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v).
4. Final Preparation: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) from Serum
This protocol is based on a method for the analysis of Vitamin K1 in human serum.
1. Sample Preparation: a. Pipette 200 µL of serum into a tube. b. Add 10 µL of d7-Vitamin K1 internal standard (100 ng/mL in ethanol). c. Add 200 µL of ethanol to precipitate proteins. d. Add 1,000 µL of hexane and vortex. e. Centrifuge for 3 minutes at 5,000 rpm.
2. Liquid-Liquid Extraction: a. Transfer 600 µL of the upper hexane layer to a new tube and evaporate to dryness. b. Reconstitute the residue in 1,000 µL of hexane.
3. Solid-Phase Extraction: a. Condition a silica SPE cartridge with 1 mL of hexane:diethyl ether (1:1) followed by 3 x 1 mL of hexane. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with 3 x 1 mL of hexane. d. Elute Vitamin K1 with 1 mL of hexane:diethyl ether (97:3, v/v).
4. Final Preparation: a. Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Vitamin K1
| Extraction Method | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| UAE-SPE | Fat-containing foods | 80.9 - 119.1 | High efficiency, shorter extraction times. | Requires specialized equipment (ultrasonic bath). |
| LLE-SPE | Human Serum | Not explicitly stated, but method showed good accuracy and precision. | Effective for removing proteins and lipids. | Can be more labor-intensive and use larger solvent volumes. |
| SPE | Human Plasma | Not explicitly stated, but method is described as easy-to-handle with high throughput. | Good for sample cleanup and concentration. | Recovery can be dependent on the choice of sorbent and solvents. |
Table 2: Typical LC-MS/MS Parameters for Vitamin K1 Analysis
| Parameter | Typical Setting | Reference |
| Column | C18 (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm) | |
| Mobile Phase A | Water with 0.01% formic acid | |
| Mobile Phase B | Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate | |
| Flow Rate | 0.2 mL/min | |
| Injection Volume | 2 µL | |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
Visualizations
Caption: General workflow for Vitamin K1 extraction and analysis.
Caption: A logical approach to troubleshooting poor analytical results.
References
selecting the right LC column for Vitamin K1 and Vitamin K1-d7 separation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the liquid chromatography (LC) separation of Vitamin K1 (phylloquinone) and its deuterated internal standard, Vitamin K1-d7.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to achieve baseline chromatographic separation between Vitamin K1 and this compound?
A1: No, for the vast majority of applications, baseline chromatographic separation is not required when using Mass Spectrometry (MS) detection. This compound is typically used as an internal standard (IS) for quantitative analysis by LC-MS/MS.[1][2] The mass spectrometer can easily distinguish between the analyte (Vitamin K1) and the deuterated internal standard (this compound) based on their different mass-to-charge (m/z) ratios.[3] The primary role of the LC column is to separate Vitamin K1 from other endogenous matrix components to reduce ion suppression and ensure accurate quantification.[4]
Q2: Which type of LC column is best for Vitamin K1 analysis?
A2: The most commonly reported and successful column for Vitamin K1 analysis is a reversed-phase C18 column.[1] However, for specific applications, other column chemistries can offer advantages:
-
C30 Columns: These columns provide excellent shape selectivity for hydrophobic, long-chain, and structurally related isomers. They are particularly effective at separating the cis and trans isomers of Vitamin K1, which a standard C18 might fail to do.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity through multiple retention mechanisms and can be effective for separating lipophilic compounds like Vitamin K1 from complex matrices.
-
Normal Phase (Silica) Columns: Normal phase HPLC, often using a silica column with a non-polar mobile phase, is also a well-established method for separating Vitamin K1 isomers.
The choice depends on the specific requirements of the assay, such as the need for isomer separation or the nature of the sample matrix.
Q3: Why is this compound used as an internal standard?
A3: A deuterated internal standard like this compound is ideal for LC-MS/MS analysis because it has nearly identical chemical and physical properties to the native analyte (Vitamin K1). This means it behaves similarly during sample extraction, cleanup, and chromatography, effectively compensating for analyte loss or variability during these steps. Since it has a different mass, the mass spectrometer can detect it on a separate channel, ensuring it doesn't interfere with the quantification of the target analyte.
Q4: What are the key challenges in developing an LC-MS/MS method for Vitamin K1?
A4: The primary challenges include:
-
Low Concentrations: Vitamin K1 is present at very low concentrations (ng/mL or even pg/mL) in biological samples like serum and plasma.
-
Lipophilic Nature: As a fat-soluble vitamin, Vitamin K1 is highly hydrophobic, which can lead to issues with recovery, carryover, and non-specific binding to surfaces.
-
Matrix Effects: Biological samples contain high levels of other lipids and macromolecules that can interfere with ionization in the MS source, leading to ion suppression or enhancement.
-
Light Sensitivity: Vitamin K1 is sensitive to light and can degrade if samples are not handled properly.
LC Column Selection and Performance
Choosing the right column is critical for developing a robust method. The following table summarizes common column choices and their typical performance characteristics for Vitamin K1 analysis.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Advantages | Typical Application |
| Reversed-Phase | C18 | 1.8 - 5 | 2.1 x 50/100 | Robust, versatile, most common choice for routine analysis. | General quantification of Vitamin K1 in plasma, serum, and food matrices. |
| Reversed-Phase | C30 | 2.6 - 5 | 3.0 x 150 | High shape selectivity for isomers. | Separation of cis/trans isomers of Vitamin K1. |
| Reversed-Phase | PFP | 2.6 | 2.1 x 100 | Alternative selectivity, good for complex matrices. | Clinical research, analysis in serum with reduced matrix effects. |
| Normal Phase | Silica | 3 - 5 | 4.6 x 150/250 | Effective for isomer separation. | Pharmacopoeial methods for determining cis/trans isomers and related substances. |
Experimental Protocols
Below are representative experimental protocols for Vitamin K1 analysis using different LC column technologies.
Protocol 1: Reversed-Phase UPLC-MS/MS using a PFP Column
This method is suitable for the rapid and sensitive quantification of Vitamin K1 in serum for clinical research.
-
Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 2 mM Ammonium Fluoride
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 85% B
-
2.5 min: 100% B
-
3.0 min: 100% B
-
3.1 min: 85% B
-
3.7 min: 85% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection: Tandem Mass Spectrometry (ESI+)
-
MRM Transitions:
-
Vitamin K1: m/z 451.3 → 187.1
-
This compound: m/z 458.3 → 194.1
-
(This protocol is adapted from a method demonstrating high analytical sensitivity for Vitamin K1 in serum.)
Protocol 2: Reversed-Phase HPLC with a C30 Column for Isomer Separation
This method is designed to separate the cis/trans isomers of Vitamin K1.
-
Column: Accucore C30, 2.6 µm, 3.0 x 150 mm
-
Mobile Phase: 98% Methanol / 2% Water
-
Flow Rate: 0.65 mL/min
-
Injection Volume: 2.5 µL
-
Column Temperature: 15 °C (Temperature is critical for isomer resolution)
-
Detection: UV at 250 nm
(This protocol is based on a method optimized for resolving Vitamin K1 and K2 and their corresponding structural isomers.)
Troubleshooting Guide
// Nodes start [label="Start:\nPoor Peak Shape or Low Sensitivity", fillcolor="#FBBC05", fontcolor="#202124"]; check_recovery [label="Issue: Low Analyte Recovery?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_carryover [label="Issue: Peak Tailing or Carryover?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_suppression [label="Issue: Inconsistent Results / Ion Suppression?", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_recovery1 [label="Solution:\n- Use silanized glassware.\n- Minimize sample transfer steps.\n- Optimize extraction solvent (e.g., n-hexane).", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_carryover1 [label="Solution:\n- Use a robust needle wash (e.g., Methanol/ACN/IPA/Water).\n- Check for analyte adsorption to tubing or injector parts.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_suppression1 [label="Solution:\n- Improve sample cleanup (e.g., SPE, LLE).\n- Modify gradient to separate analyte from matrix interferences.\n- Ensure IS co-elutes to compensate for suppression.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"];
protect_light [label="General Precaution:\nProtect samples and standards from light at all times.", shape=rect, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> check_recovery; start -> check_carryover; start -> check_suppression;
check_recovery -> solution_recovery1 [label="Yes"]; check_carryover -> solution_carryover1 [label="Yes"]; check_suppression -> solution_suppression1 [label="Yes"];
solution_recovery1 -> protect_light; solution_carryover1 -> protect_light; solution_suppression1 -> protect_light; } dot Caption: Troubleshooting common issues in Vitamin K1 analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Vitamin K1 | Analyte Degradation: Vitamin K1 is highly sensitive to UV light. | Ensure all sample preparation steps are performed in amber vials or under yellow light. Protect samples from light during storage and in the autosampler. |
| Poor Recovery: Vitamin K1 is lipophilic and can adhere to glass and plastic surfaces. | Use silanized glass vials and pipette tips. Minimize sample transfer steps. Optimize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols. | |
| Poor Peak Shape (Tailing) | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions: Active sites on the column or in the flow path are interacting with the analyte. | Consider a column with a different stationary phase (e.g., PFP). Ensure the mobile phase pH is appropriate if using additives. | |
| High Background or Interferences | Matrix Effects: Co-eluting lipids or other endogenous compounds are interfering with MS detection. | Enhance sample cleanup procedures. A phospholipid removal plate or a more rigorous SPE protocol may be necessary. Adjust the chromatographic gradient to better separate Vitamin K1 from the interfering peaks. |
| Inconsistent Retention Times | Insufficient Equilibration: This is especially critical for normal phase methods. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Temperature Fluctuation: Column temperature can affect the retention of Vitamin K1 isomers. | Use a column oven to maintain a stable temperature. | |
| No Separation of Cis/Trans Isomers | Incorrect Column Choice: Standard C18 columns may not provide sufficient selectivity. | Use a C30 column, which is specifically designed for separating long-chain, structurally related isomers. |
| Sub-optimal Conditions: Mobile phase composition and temperature are not optimized for isomer separation. | For C30 columns, use a high percentage of methanol and control the temperature carefully (e.g., 15 °C). For normal phase, optimize the polar modifiers in the mobile phase. |
Workflow and Logic Diagrams
// Nodes start [label="Goal: Vitamin K1 Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; isomer_q [label="Is separation of\ncis/trans isomers required?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
c30_col [label="Select C30 Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_col [label="Select Normal Phase (Silica) Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
routine_q [label="Routine quantification in\n a complex matrix (e.g., serum)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
c18_col [label="Start with standard C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pfp_col [label="Consider PFP Column for alternative selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Method Development", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> isomer_q; isomer_q -> c30_col [label="Yes"]; isomer_q -> routine_q [label="No"]; c30_col -> end; c30_col -> np_col [style=dashed, dir=both, label="Alternative"];
routine_q -> c18_col [label="Yes"]; c18_col -> pfp_col [style=dashed, dir=both, label="If matrix effects persist"]; c18_col -> end; pfp_col -> end; np_col -> end; } dot Caption: Decision tree for selecting the appropriate LC column.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
impact of solvent choice on Vitamin K1-d7 stability and recovery
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Vitamin K1-d7. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound, a deuterated form of Vitamin K1, is soluble in a variety of organic solvents. Its lipophilic nature dictates its solubility profile. It is readily soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with a solubility of at least 25 mg/mL.[1] It is also slightly soluble in chloroform and ethyl acetate.[2]
Q2: What are the best practices for storing this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is crucial to protect them from light, as Vitamin K1 is highly photosensitive.[3][4] Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] It is also recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound to minimize oxidation.
Q3: Why is this compound used as an internal standard in quantitative analysis?
A3: this compound serves as an excellent internal standard for quantitative analysis of Vitamin K1 using mass spectrometry-based methods like GC-MS or LC-MS/MS. Because it has a slightly higher molecular weight than Vitamin K1 due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical to the non-deuterated form. This allows it to co-elute with Vitamin K1 during chromatography and experience similar effects from the sample matrix, extraction losses, and instrument variability, thus enabling accurate quantification.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Extraction
Potential Cause: The chosen extraction solvent may not be optimal for the sample matrix.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: this compound is lipophilic. For liquid-liquid extraction (LLE), ensure you are using a non-polar solvent that is immiscible with your sample's aqueous phase. Common LLE solvents for Vitamin K include hexane, cyclohexane, isooctane, and chloroform.
-
Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract and higher recovery. A C18 stationary phase is often effective for retaining Vitamin K1 and its deuterated analog.
-
Optimize Extraction Conditions: Factors such as the solvent-to-sample ratio, extraction time, and mixing intensity can impact recovery. For instance, in ultrasonication-assisted extraction, the solvent volume, sonication time, frequency, and temperature are critical parameters to optimize.
-
Check for Emulsion Formation: During LLE, emulsions can form at the solvent interface, trapping the analyte and leading to poor recovery. If an emulsion forms, try adding salt to the aqueous phase or centrifuging the sample at a higher speed.
Issue 2: Degradation of this compound Signal Over Time
Potential Cause: this compound is degrading in the prepared solution.
Troubleshooting Steps:
-
Protect from Light: Vitamin K1 is highly susceptible to photodegradation. Ensure all sample preparation steps are performed under amber or low-light conditions. Use amber vials for storing solutions and in the autosampler.
-
Minimize Oxygen Exposure: The presence of oxygen can lead to oxidative degradation. Use solvents that have been degassed or purged with an inert gas. Cap vials tightly and avoid prolonged exposure to air.
-
Assess Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, HPLC, or MS-grade solvents.
-
Evaluate pH of the Solution: Although less common in organic solvents, residual water and its pH can influence stability. In aprotic solvents with low moisture, Vitamin K undergoes reversible reduction. However, the presence of water can interact with the resulting dianion, affecting its stability.
Data and Protocols
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ≥ 25 mg/mL | |
| Ethanol | ≥ 25 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble |
Common Solvents for this compound Applications
| Application | Recommended Solvents | Reference |
| Stock Solution Preparation | Ethanol, DMSO, DMF | |
| Liquid-Liquid Extraction | Hexane, Cyclohexane, Isooctane, Chloroform | |
| Protein Precipitation | Acetonitrile | |
| Mobile Phase (Reverse Phase LC) | Methanol, Acetonitrile, Isopropanol (often with water and additives like formic acid or ammonium acetate) |
Experimental Protocol: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound
-
Ethanol (HPLC or MS grade)
-
Amber glass volumetric flasks
-
Calibrated pipettes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the required amount of this compound in a clean, dry weighing boat. c. Quantitatively transfer the weighed this compound to an amber volumetric flask. d. Purge the flask with an inert gas. e. Add a small amount of ethanol to dissolve the this compound, and sonicate briefly if necessary. f. Once dissolved, bring the solution to the final volume with ethanol. g. Cap the flask tightly and mix thoroughly. h. Store the stock solution at -80°C.
-
Working Solution Preparation (e.g., 1 µg/mL): a. Allow the stock solution to thaw and equilibrate to room temperature. b. Perform a serial dilution of the stock solution with the appropriate solvent (e.g., the initial mobile phase of your LC method) in amber volumetric flasks to achieve the desired final concentration. c. Store the working solution at -20°C when not in use.
Visualizations
Caption: A typical experimental workflow for the quantification of Vitamin K1 using this compound as an internal standard.
References
dealing with co-eluting interferences with Vitamin K1-d7
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Vitamin K1-d7 and its corresponding analyte, Vitamin K1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Vitamin K1, meaning seven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) for the quantification of Vitamin K1 in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to Vitamin K1, it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows the mass spectrometer to distinguish it from the non-deuterated Vitamin K1. Using a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it helps to compensate for matrix effects and variations in sample preparation and instrument response.
Q2: What are co-eluting interferences and how do they affect my this compound signal?
Co-eluting interferences are compounds in your sample that are not chromatographically separated from your analyte of interest (in this case, this compound) and exit the chromatography column at the same time.[3] In LC-MS/MS analysis, this can lead to a phenomenon called ion suppression or enhancement, where the presence of co-eluting compounds affects the ionization efficiency of the analyte. This can result in an inaccurate measurement of the internal standard, leading to unreliable quantification of the target analyte (Vitamin K1). Common sources of interference in Vitamin K analysis include lipids, triglycerides, and other fat-soluble vitamins from the sample matrix.[4]
Q3: My chromatogram shows a distorted or broader peak for this compound than expected. What could be the cause?
A non-symmetrical or broad peak for your internal standard can be an indication of co-elution with an interfering compound. Other potential causes include issues with the chromatography column, such as a dirty frit, or incomplete derivatization if you are using GC-MS. It is important to investigate the cause to ensure accurate integration of the peak and reliable results.
Troubleshooting Guide for Co-eluting Interferences
If you suspect co-eluting interferences are impacting your this compound signal, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for co-eluting interferences.
Step 1: Review and Optimize Sample Preparation
The analysis of Vitamin K is challenging due to its low concentration in biological fluids and the presence of interfering lipids. A robust sample preparation protocol is the first line of defense against co-eluting interferences.
-
Liquid-Liquid Extraction (LLE): LLE is widely used for lipophilic compounds like Vitamin K. Ensure your extraction solvent (e.g., hexane, cyclohexane) and partitioning steps are optimized to selectively extract Vitamin K while leaving behind interfering substances.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE. Using a silica or C18 cartridge can help remove polar interferences. A multi-step wash and elution protocol can further fractionate the sample, isolating Vitamin K from other lipids.
-
Phospholipid Removal: Phospholipids are a common source of ion suppression, especially with electrospray ionization (ESI). Consider using specialized phospholipid removal plates or cartridges for cleaner extracts.
Step 2: Adjust Chromatographic Conditions
If sample preparation optimization is insufficient, modifying your HPLC/UPLC method can improve the resolution between this compound and the interfering peak(s).
-
Mobile Phase Gradient: Adjusting the gradient elution program is often the first step. Slowing down the gradient (i.e., making it less steep) can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: For reversed-phase chromatography, decreasing the strength of the organic solvent (e.g., reducing the percentage of acetonitrile or methanol) will increase retention and may improve separation.
-
Flow Rate: Lowering the flow rate can sometimes enhance peak resolution, although this will increase the analysis time.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve peak efficiency. However, be mindful of the thermal stability of Vitamin K.
Step 3: Change Column Chemistry
If adjusting chromatographic parameters doesn't resolve the co-elution, the interaction between your analytes and the stationary phase may not be selective enough. Changing the column chemistry can provide a different selectivity and is often the most effective way to resolve co-eluting peaks.
-
Standard C18: Many methods use a C18 stationary phase.
-
Alternative Chemistries: If co-elution is an issue on a C18 column, consider switching to a column with a different stationary phase, such as Phenyl-Hexyl, Biphenyl, or a polar-embedded phase. These can offer different retention mechanisms and improve separation from interferences.
Experimental Protocols & Data
Example LC-MS/MS Method for Vitamin K Analysis
The following table summarizes typical parameters for an LC-MS/MS method developed for the analysis of Vitamin K1. These parameters can serve as a starting point for method development and troubleshooting.
| Parameter | Setting | Reference |
| LC System | UPLC/HPLC System | |
| Column | C18, PFP, or Biphenyl Chemistry (e.g., 50 x 2.1 mm, 1.8 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Acetate | |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.6 mL/min | |
| Column Temp. | 40 °C | |
| Injection Vol. | 2 - 10 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization | ESI or APCI, Positive Mode | |
| MRM Transition (K1) | 451.4 -> 187.1 | |
| MRM Transition (K1-d7) | 458.5 -> 194.2 |
Note: These are example parameters. The optimal conditions may vary depending on the specific instrumentation, sample matrix, and interfering substances.
Sample Preparation Protocol: LLE followed by SPE
This protocol is a combination of techniques described in the literature for the extraction of Vitamin K from serum or plasma.
-
Internal Standard Spiking: To 500 µL of serum/plasma, add the this compound internal standard.
-
Protein Precipitation & LLE: Add 2 mL of ethanol to precipitate proteins. Vortex, then add 4 mL of hexane and vortex thoroughly to extract lipids, including Vitamin K.
-
Centrifugation: Centrifuge to separate the layers and collect the upper hexane layer.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution & SPE: Reconstitute the residue in a small volume of hexane. Load onto a silica SPE cartridge pre-conditioned with hexane.
-
Washing: Wash the cartridge with hexane to remove less polar lipids.
-
Elution: Elute the Vitamin K fraction with a mixture of hexane and a slightly more polar solvent (e.g., 97:3 hexane:diethyl ether).
-
Final Evaporation & Reconstitution: Evaporate the eluate and reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis.
Caption: Sample preparation workflow for Vitamin K analysis.
References
- 1. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete chromatographic resolution of Vitamin K1 and its d7 analog
Welcome to the technical support center for the chromatographic analysis of Vitamin K1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve complete chromatographic resolution of Vitamin K1 and its d7 analog.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline resolution between Vitamin K1 and its d7 analog challenging?
A1: Achieving baseline resolution is difficult because Vitamin K1 and its deuterated analog (Vitamin K1-d7) are isotopologues, meaning they have nearly identical physicochemical properties. Deuterium substitution can slightly alter a molecule's lipophilicity, which may lead to small differences in retention time on a reversed-phase column, but complete separation requires highly efficient chromatographic systems.[1][2] For quantitative mass spectrometry, the goal is often co-elution to ensure the internal standard accurately corrects for matrix effects.[1] However, for applications requiring their separation, the subtle differences in their properties must be exploited through careful method optimization.
Q2: What type of HPLC/UPLC column is best suited for separating Vitamin K1 from its d7 analog?
A2: High-efficiency columns with alternative selectivities are recommended. While C18 columns are most commonly used for Vitamin K1 analysis, achieving separation from its d7 analog may require exploring other stationary phases.[3] Consider the following options:
-
Phenyl-Hexyl or Biphenyl phases: These columns offer π-π interactions, which can provide a different separation mechanism compared to the hydrophobic interactions of a standard C18 column, potentially enhancing selectivity between the analyte and its deuterated standard.[4]
-
Pentafluorophenyl (PFP) phases: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be effective for separating closely related compounds.
-
Solid-core particle columns: These columns provide higher efficiency (more theoretical plates) than fully porous particle columns of the same dimension, which can significantly improve the resolution of closely eluting peaks.
Q3: How does mobile phase composition affect the resolution of Vitamin K1 and this compound?
A3: Mobile phase composition is a critical parameter for optimizing selectivity.
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a protic solvent that can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile.
-
Additives: Small amounts of additives like ammonium formate or ammonium fluoride can influence the ionization state and interaction of the analytes with the stationary phase.
-
Isocratic vs. Gradient Elution: A shallow gradient or isocratic elution with a carefully optimized mobile phase composition provides more time for the separation to occur and can significantly improve the resolution of closely eluting compounds.
Q4: Can column temperature be used to improve separation?
A4: Yes, adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution for closely eluting peaks by altering the interaction kinetics with the stationary phase. It is crucial to allow the system to fully equilibrate at the new temperature to ensure reproducible retention times.
Troubleshooting Guide
This guide addresses the specific issue of incomplete resolution between Vitamin K1 and its this compound analog.
Problem: My Vitamin K1 and this compound peaks are co-eluting or have poor resolution (Rs < 1.5).
Below is a systematic workflow to troubleshoot and improve the separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
Validation & Comparative
The Analytical Edge: Evaluating Vitamin K1-d7 as an Internal Standard for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of Vitamin K1, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of Vitamin K1-d7's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
This compound, a deuterated form of Vitamin K1, is widely employed as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural and physicochemical similarity to the analyte, Vitamin K1, allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This leads to enhanced accuracy and precision in the quantification of Vitamin K1 in complex biological matrices such as plasma and serum.
Performance of this compound: A Data-Driven Overview
Numerous studies have validated the use of this compound as an internal standard, consistently demonstrating its ability to deliver high accuracy and precision. The following tables summarize key performance data from various analytical methods.
Table 1: Accuracy of Vitamin K1 Quantification using this compound Internal Standard
| Analytical Method | Matrix | Accuracy (% Recovery or % Bias) | Reference |
| LC-MS/MS | Human Serum | 102.6% - 108.3% recovery | [1] |
| LC-MS/MS | Fat-containing foods | 80.9% - 119.1% recovery | [2] |
| UPLC-MS/MS | Human Plasma | Within ±11.24% relative error | |
| HPLC-FD | Human Serum | 98% - 110% recovery | [3][4] |
Table 2: Precision of Vitamin K1 Quantification using this compound Internal Standard
| Analytical Method | Matrix | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Reference |
| LC-MS/MS | Human Serum | 2.3% - 10.4% | 7.4% - 12.8% | [1] |
| UPLC-MS/MS | Human Plasma | < 9.55% | < 9.55% | |
| HPLC-FD | Human Serum | 7.3% - 8.6% | 8.7% - 9.9% | |
| LC-MS/MS | Food | < 2% (Repeatability) | < 2% (Reproducibility) |
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard, other compounds have also been utilized. The ideal internal standard is a stable isotope-labeled version of the analyte, as it exhibits nearly identical chemical and physical properties.
Table 3: Performance Comparison of Various Internal Standards for Vitamin K1 Analysis
| Internal Standard | Type | Advantages | Disadvantages | Reported Precision (CV%) |
| This compound | Stable Isotope-Labeled | Co-elutes with analyte, effectively corrects for matrix effects and extraction variability. | Higher cost compared to structural analogs. | < 15% |
| 13C6-Vitamin K1 | Stable Isotope-Labeled | Similar advantages to this compound. | Higher cost. | Not explicitly stated in provided results. |
| Vitamin K1 (25) | Structural Analog | Lower cost. | May not perfectly mimic the analyte's behavior in all matrices. | Not explicitly stated in provided results. |
| Other Synthetic Analogs | Structural Analog | Lower cost. | Chromatographic separation from the analyte can be challenging; may not fully compensate for matrix effects. | Not explicitly stated in provided results. |
The use of stable isotope-labeled internal standards like this compound is generally preferred in LC-MS/MS analysis due to their ability to provide the most accurate and precise results by effectively compensating for analytical variability.
Experimental Workflow and Protocols
The following section details a typical experimental workflow for the quantification of Vitamin K1 in a biological matrix using this compound as an internal standard, followed by specific protocols for sample preparation and LC-MS/MS analysis.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to Internal Standards for Vitamin K Analysis: Is Vitamin K1-d7 the Gold Standard?
For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin K, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of Vitamin K1-d7 with other commonly employed internal standards in vitamin K analysis, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thereby compensating for any variations and matrix effects. In the realm of vitamin K analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are generally favored for their ability to co-elute with the analyte and exhibit similar ionization characteristics. This guide will delve into the performance of this compound, a deuterated analog of Vitamin K1, and compare it with other SILs and non-labeled structural analogs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Here, we compare the performance of this compound with other internal standards based on data from various published studies. It is important to note that a direct head-to-head comparison within a single study is often unavailable; therefore, the following data is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.
This compound: A Widely Adopted Standard
This compound is a commonly used internal standard for the quantification of Vitamin K1 (phylloquinone) and other vitamin K analogs. Its physicochemical properties are nearly identical to the endogenous Vitamin K1, allowing it to effectively compensate for variability during sample preparation and analysis.
Table 1: Performance Characteristics of this compound in LC-MS/MS Methods
| Parameter | Matrix | Method | Performance Data | Reference |
| Linearity (r²) | Human Plasma | LC-MS/MS | >0.995 | |
| Food | LC-MS/MS | 0.9987 | ||
| Precision (Intra-assay %RSD) | Human Plasma | LC-MS/MS | 0.207 - 7.83 | |
| Human Serum | LC-MS/MS | 2.3 - 10.4 | ||
| Precision (Inter-assay %RSD) | Human Plasma | LC-MS/MS | 3.39 - 5.75 | |
| Human Serum | LC-MS/MS | 7.4 - 12.8 | ||
| Recovery (%) | Spinach | LC-MS/MS | 88.3 - 90.1 | |
| Lotus Roots | LC-MS/MS | 84 - 110 | ||
| Grapes | LC-MS/MS | 108 - 115.6 | ||
| Limit of Quantification (LOQ) | Human Plasma | LC-MS/MS | 0.10 ng/mL | |
| Fruits and Vegetables | LC-MS/MS | 0.004 mg/kg |
Alternative Internal Standards
Besides this compound, other deuterated and non-deuterated internal standards are utilized in vitamin K analysis.
-
Other Deuterated Standards (MK4-d7, MK7-d7): For the simultaneous analysis of different vitamin K forms, deuterated analogs of menaquinones, such as MK4-d7 and MK7-d7, are often used alongside this compound. Their performance is generally comparable to that of this compound for their respective analytes.
-
¹³C-Labeled Internal Standards (¹³C₆-Vitamin K1): Carbon-13 labeled standards are considered by some to be superior to deuterium-labeled standards as they are less likely to exhibit chromatographic isotope effects (a slight shift in retention time compared to the unlabeled analyte). However, they are often more expensive and less commonly available.
-
Structural Analogs (e.g., 2',3'-Dihydrovitamin K1): Non-labeled compounds with a similar chemical structure to vitamin K have also been used as internal standards. While more cost-effective, their ability to compensate for matrix effects and variability can be less effective compared to SILs due to differences in physicochemical properties.
Table 2: Performance Data for Alternative Internal Standards (from various studies)
| Internal Standard | Parameter | Matrix | Method | Performance Data | Reference |
| MK4-d7 & MK7-d7 | Precision (%RSD) | Human Plasma | LC-MS/MS | Intra-assay: 3.88 - 4.55, Inter-assay: 4.76 - 5.17 | |
| ¹³C₆-Vitamin K1 | Precision (%CV) | Serum | UPLC-MS/MS | ≤20% at LLMI | |
| Dihydro-vitamin K1 | Recovery (%) | Plasma | HPLC-FL | >92% |
Note: The data in Table 2 are from different studies and are not a direct comparison to this compound under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of vitamin K using this compound as an internal standard.
Sample Preparation for Vitamin K Analysis in Human Plasma
This protocol is adapted from a method for the analysis of Vitamin K1, MK4, and MK7 in human plasma.
-
Aliquoting and Spiking: To a 500 µL aliquot of human plasma, add 5 µL of an internal standard solution containing this compound, MK4-d7, and MK7-d7 (e.g., at 100 ng/mL in methanol).
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample and vortex for 20 seconds at 3000 rpm to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 4300 rpm for 10 minutes.
-
Solid Phase Extraction (SPE): Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).
-
Elution: Apply a vacuum to collect the eluate.
-
Evaporation: Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a water:methanol (15:85, v/v) solution.
-
Injection: Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.
LC-MS/MS Conditions for Vitamin K Analysis
The following are typical LC-MS/MS parameters for the analysis of Vitamin K1.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for lipophilic compounds (e.g., Raptor Biphenyl, 50 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the vitamin K analogs from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
**Mass
Inter-Laboratory Comparison for the Quantification of Vitamin K1 in Human Plasma Using a Vitamin K1-d7 Internal Standard
Guide Objective: This document provides a comparative overview of methodologies for the quantification of Vitamin K1 (phylloquinone) in human plasma. It is intended for researchers, scientists, and professionals in drug development seeking to establish or evaluate analytical methods for Vitamin K1 analysis. The guide summarizes key performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, all of which utilize Vitamin K1-d7 as a stable isotope-labeled internal standard.
Comparative Analysis of Quantitative Performance
The following table summarizes the key performance metrics from three distinct methodologies for the quantification of Vitamin K1 in human plasma. These methods, designated as Laboratory A, B, and C, employ different sample preparation and analytical conditions, reflecting common approaches in the field.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Sample Volume | 500 µL | 350 µL | 200 µL |
| Linear Range | 0.1 - 10 ng/mL[1] | 0.14 - 15 nmol/L | 0.077 - 26 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.14 nmol/L[3] | 0.05 ng/mL[4] |
| Intra-day Precision (%RSD) | 0.21 - 7.83% | <10% | Not explicitly stated, but method deemed reproducible |
| Inter-day Precision (%RSD) | 3.39 - 5.75% | <10% | Not explicitly stated |
| Accuracy (Recovery %) | Within 10% of nominal concentration | >92% | Mean bias of 7.1% compared to ALTM |
| Internal Standard | This compound | This compound | ¹³C₆-Vitamin K1 (comparable stable isotope-labeled standard) |
Experimental Protocols
The following sections detail the distinct experimental protocols utilized by each laboratory, providing a basis for methodological comparison and adaptation.
This method employs a straightforward protein precipitation step for sample cleanup, making it suitable for high-throughput applications.
Materials:
-
Human plasma
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile
-
Water/Methanol (15:85, v/v) reconstitution solution
Procedure:
-
To a 500 µL aliquot of plasma, add 5 µL of the internal standard solution.
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm.
-
Centrifuge the mixture at 4300 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract with 100 µL of the reconstitution solution.
-
Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.
This protocol utilizes solid-phase extraction for a more thorough sample cleanup, which can reduce matrix effects and improve sensitivity.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Ethanol
-
Oasis® HLB SPE cartridges
-
Methanol/Water (1:9, v/v) with 1% formic acid
-
Acetonitrile/Water (8:2, v/v) with 1% formic acid
-
Methanol/Isopropanol/Hexane (2:1:1, v/v/v) elution solution
Procedure:
-
Spike a 350 µL aliquot of plasma with 50 µL of the internal standard solution.
-
Add 175 µL of ethanol to denature proteins and mix for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Apply the supernatant to a pre-conditioned Oasis® HLB SPE cartridge.
-
Wash the cartridge with 1 mL of methanol/water with 1% formic acid, followed by 1 mL of acetonitrile/water with 1% formic acid.
-
Elute the analytes with 2 mL of the elution solution.
-
Evaporate the eluate under nitrogen and reconstitute for LC-MS/MS analysis.
This approach uses a micro-elution SPE format, which is advantageous for smaller sample volumes and can lead to more concentrated extracts.
Materials:
-
Human serum (200 µL)
-
¹³C₆-Vitamin K1 internal standard
-
PRiME µElution solid-phase extraction plate
Procedure:
-
Add the internal standard to 200 µL of serum.
-
Perform sample cleanup using a PRiME µElution solid-phase extraction plate following the manufacturer's instructions.
-
The final eluate is directly analyzed by UPLC-MS/MS.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for Vitamin K1 quantification.
Caption: General workflow for LC-MS/MS-based Vitamin K1 quantification.
Caption: Comparison of sample preparation methods across laboratories.
References
Harnessing Deuterium's Power: A Comparative Guide to the Validation of an Analytical Method for Vitamin K1 Using Vitamin K1-d7
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is paramount for pharmacokinetic studies, nutritional assessments, and clinical research.[1][2] The lipophilic nature of Vitamin K1 and its low endogenous concentrations present significant analytical challenges, necessitating robust and reliable methods.[1] This guide provides a comprehensive comparison of the validation of an analytical method for Vitamin K1 utilizing a deuterated internal standard, Vitamin K1-d7, a common and effective approach to mitigate matrix effects and improve accuracy.[3]
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. This allows for precise correction of variations during sample preparation and analysis, leading to highly accurate and reproducible results.
Comparative Performance of Analytical Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance of various LC-MS/MS methods for Vitamin K1 analysis using this compound or other stable isotope-labeled internal standards.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| UFLC-APCI-MS/MS | Human Plasma | 0.1 - 150.0 | 0.1 | |
| LC-MS/MS | Human Serum | 0.03 - 10.0 | ~0.03 (converted from nmol/L) | |
| UPLC-MS/MS | Serum | 0.077 - 26 | 0.05 | |
| LC-MS/MS | Human Plasma | 0.4 - 6000 (trans-isomer) | 0.4 | |
| HPLC-MS/MS | Plasma | Up to ~6.75 (converted from nmol/L) | ~0.06 (converted from nmol/L) |
Table 1: Comparison of Linearity and LLOQ for Vitamin K1 Analytical Methods. This table highlights the diverse ranges and sensitivities achieved by different LC-MS/MS methods. The choice of a suitable method will depend on the expected concentration range of Vitamin K1 in the study samples.
| Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or Recovery) | Reference |
| LC-MS/MS | 10.4%, 3.2%, 2.3% | 12.8%, 11.3%, 7.4% | 10.2%, 3.5%, 4.9% (Bias) | |
| LC-MS/MS | 0.207 - 7.83% | 3.39 - 5.75% | Within 10% of nominal | |
| Online SPE-LC-MS/MS | 8.4%, 6.4%, 4.8% | Not specified | Not specified (good correlation with reference method) | |
| UFLC-APCI-MS/MS | ≤ 9.55% | ≤ 9.55% | Within ±11.24% | |
| HPLC with Fluorescence | 7.3%, 8.6% | <10% | 91% - 114% (Recovery) |
Table 2: Comparison of Precision and Accuracy for Vitamin K1 Analytical Methods. This table demonstrates the high precision and accuracy achievable with methods employing a deuterated internal standard. The coefficient of variation (%CV) for precision and the bias or recovery for accuracy are key indicators of method reliability.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for reproducible results. Below is a generalized methodology for the quantification of Vitamin K1 in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices found in the literature.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 200-500 µL) of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of this compound internal standard solution (in a solvent like methanol or ethanol) to each plasma sample, quality control (QC) sample, and calibration standard.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the samples. Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional but common): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase or a compatible solvent.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used for the separation of the hydrophobic Vitamin K1.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.8 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Vitamin K1 and this compound. For example, a common transition for Vitamin K1 is m/z 451.3 → 187.1, and for this compound is m/z 458.1 → 194.3.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Vitamin K1 analysis and method validation.
This comprehensive guide provides a comparative overview of the validation of an analytical method for Vitamin K1 using this compound as an internal standard. The presented data and protocols, sourced from various scientific studies, demonstrate the robustness and reliability of this approach, offering a valuable resource for researchers and professionals in the field of drug development and clinical science.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
A Comparative Guide to Stable Isotope-Labeled Internal Standards for Vitamin K1 Assay Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vitamin K1 assays utilizing different stable isotope-labeled (SIL) internal standards, specifically deuterated (Vitamin K1-d) and Carbon-13 (¹³C) labeled Vitamin K1. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of quantitative bioanalytical methods, particularly for challenging analytes like the lipophilic Vitamin K1, which is present at low concentrations in complex biological matrices.[1] This guide presents supporting experimental data from various validated methods to aid in the selection of the most suitable internal standard for your research needs.
Key Performance Differences: ¹³C-Labeled vs. Deuterated Internal Standards
The ideal SIL internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, derivatization, and ionization to accurately compensate for any variability.[2] While both ¹³C- and deuterium-labeled standards are widely used, they possess inherent properties that can influence assay performance.
| Feature | ¹³C-Labeled Internal Standard | Deuterated Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Virtually identical retention time to the unlabeled analyte. | Potential for a slight shift in retention time, which can increase with the number of deuterium atoms. | The "isotope effect" of deuterium can alter the physicochemical properties of the molecule, leading to chromatographic separation from the analyte. This can result in the internal standard not accurately reflecting the matrix effects experienced by the analyte at its specific retention time.[2] ¹³C-labeling has a negligible isotope effect, ensuring better co-elution. |
| Isotopic Stability | Highly stable; the ¹³C label is not prone to exchange. | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, potentially compromising the integrity of the standard. | ¹³C atoms are integral to the molecular backbone, making them less susceptible to exchange than deuterium atoms, which can be located on more labile positions. |
| Matrix Effects | More accurately compensates for matrix effects due to co-elution. | Inaccurate compensation if chromatographic separation from the analyte occurs, as the two molecules will be passing through the ion source at different times and may be affected differently by co-eluting matrix components.[3] | A study on Vitamin K1 and its d7-labeled analog showed similar matrix effect profiles, suggesting that with careful chromatographic optimization, deuterated standards can be effective. However, ¹³C-labeling provides a more robust solution against this potential issue. |
| Cost & Availability | Generally more expensive and may be less readily available. | Often more affordable and available for a wider range of compounds. | The synthesis of ¹³C-labeled compounds is typically more complex, contributing to their higher cost. |
Performance Data from Validated Vitamin K1 Assays
The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Vitamin K1 in human plasma or serum, utilizing either ¹³C-labeled or deuterated internal standards.
Table 1: Performance of a Vitamin K1 Assay with a ¹³C-Labeled Internal Standard
| Parameter | Performance | Reference |
| Internal Standard | ¹³C₆-Vitamin K1 | |
| Linearity (ng/mL) | 0.077–26 | |
| Lower Limit of Measuring Interval (LLMI) (ng/mL) | 0.05 | |
| Intra-day Precision (%CV) | ≤20% at LLMI | |
| Inter-day Precision (%CV) | Not explicitly stated, but precision was "reproducible" | |
| Accuracy (Bias %) | Mean bias of 7.1% over the range 0.19–3.78 ng/mL | |
| Matrix Effect | Significant suppression of Vitamin K1 was observed, but the internal standard was demonstrated to adequately compensate. |
Table 2: Performance of Vitamin K1 Assays with Deuterated Internal Standards
| Parameter | Performance (Assay 1) | Performance (Assay 2) | Performance (Assay 3) | Reference |
| Internal Standard | Vitamin K1-d7 | This compound | Ring-D4-labeled Vitamin K1 | ,, |
| Linearity (ng/mL) | 0.10-10 | Not explicitly stated | Up to 5400 ng/L (5.4 ng/mL) | , |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.10 | 0.14 nmol/L (~0.063 ng/mL) | 14 ng/L (0.014 ng/mL) | ,, |
| Intra-day Precision (%RSD) | 0.207-7.83 | 2.3-10.4 | 2.4 | ,, |
| Inter-day Precision (%RSD) | 3.39-5.75 | 7.4-12.8 | 8.3 | ,, |
| Accuracy (Recovery %) | Within 10% of nominal concentration | 102.6–108.3 | >98% | ,, |
| Matrix Effect | Chromatographically resolved from matrix interferences. | A weak ion suppression effect was noted for PK. | Not explicitly stated | , |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Vitamin K1 Quantification in Human Serum using ¹³C₆-Vitamin K1 Internal Standard
This protocol is based on a UPLC-MS/MS method with electrospray ionization.
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of serum, add the ¹³C₆-Vitamin K1 internal standard.
-
Perform solid phase extraction using a PRiME µElution plate.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: ACQUITY UPLC I-Class FTN
-
Column: ACQUITY UPLC HSS PFP
-
Mobile Phase: Water/methanol/ammonium fluoride gradient
-
MS System: Xevo TQ-S micro
-
Ionization: Electrospray ionization (ESI)
-
Run Time: 3.7 minutes
3. Calibration and Quality Control
-
Prepare calibration standards in stripped serum over the range of 0.077–26 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
Protocol 2: Vitamin K1 Quantification in Human Plasma using this compound Internal Standard
This protocol is based on an LC-MS/MS method with a simple phospholipid removal procedure.
1. Sample Preparation
-
To a 500 µL aliquot of plasma, add 5 µL of the internal standard solution (K₁-d7 at 100 ng/mL in methanol).
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds.
-
Centrifuge at 4300 rpm for 10 minutes.
-
Load the supernatant onto a phospholipid removal 96-well plate.
-
Collect the eluate under vacuum.
-
Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 100 μL of 15:85 water:methanol.
2. LC-MS/MS Analysis
-
LC System: Compatible with MS/MS detection
-
Column: Raptor Biphenyl column
-
MS System: Triple quadrupole mass spectrometer
-
Run Time: 4 minutes
3. Calibration and Quality Control
-
Prepare a seven-point calibration curve in a surrogate matrix (e.g., SeraFlx BIOMATRIX) over a linear range of 0.10-10 ng/mL.
-
Prepare three levels of QC samples (e.g., 0.25, 0.75, and 8.00 ng/mL).
Visualizing the Experimental Workflow and Rationale
The following diagrams illustrate the general workflow for a cross-validation study and the logical basis for selecting a ¹³C-labeled internal standard.
Caption: Experimental workflow for cross-validating Vitamin K1 assays with different labeled standards.
Caption: Logical flow for selecting a ¹³C-labeled internal standard for enhanced assay accuracy.
Conclusion
The choice of a stable isotope-labeled internal standard is a critical decision in the development of a robust and reliable quantitative LC-MS/MS assay for Vitamin K1. While deuterated standards have been used successfully in validated methods, they carry an inherent risk of chromatographic separation from the native analyte due to the deuterium isotope effect. This can potentially compromise the accuracy of quantification by failing to adequately compensate for matrix effects.
¹³C-labeled internal standards, such as ¹³C₆-Vitamin K1, are the gold standard as they exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring co-elution and more accurate correction for analytical variability. Although they may be more costly, the investment in ¹³C-labeled standards is justified by the increased data quality, robustness, and confidence in the final results, particularly for pivotal studies in drug development and clinical research. Careful validation is paramount regardless of the chosen standard, but starting with a ¹³C-labeled analog provides a more theoretically sound foundation for a high-quality bioanalytical method.
References
The Gold Standard: Quantifying Vitamin K1 with Isotope Dilution Mass Spectrometry
A Comparison of Analytical Methods for Linearity and Range of Quantification Using Vitamin K1-d7
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 is paramount for pharmacokinetic studies, nutritional assessments, and clinical diagnostics. The use of a deuterated internal standard, such as this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of various LC-MS/MS methods, focusing on linearity and the range of quantification, supported by experimental data and detailed protocols.
Performance Comparison
The robustness of an analytical method is defined by its ability to provide consistently accurate results over a specific concentration range. Key parameters for evaluating this are linearity (expressed as the coefficient of determination, R²) and the quantification range, which is delineated by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The following tables summarize the performance of several published methods for Vitamin K1 quantification using a deuterated internal standard.
| Method Reference | Matrix | Linearity (R²) | LLOQ | ULOQ |
| Ducros et al. | Plasma | >0.99 | 14 ng/L | 5400 ng/L |
| Riphagen et al.[1] | Plasma | 0.998 | 0.14 nmol/L | 15.5 nmol/L |
| Klapkova et al.[2] | Serum | 0.980 | 0.03 ng/mL | 10.0 ng/mL |
| Waters Corporation | Serum | ≥0.995 | 0.05 ng/mL | 26 ng/mL |
| Chen et al.[3] | Food | >0.9988 | 0.16 µg/kg | 500 ng/mL |
| CSIRO[4] | Food | 0.9987 | 0.5 ng/mL | 500 ng/mL |
Table 1: Linearity and Range of Quantification for Vitamin K1 Analysis. This table presents a comparison of linearity (R²) and the lower and upper limits of quantification (LLOQ and ULOQ) from various studies utilizing this compound or other deuterated internal standards for Vitamin K1 analysis in different biological and food matrices.
Experimental Protocols
The successful quantification of Vitamin K1 relies on a meticulously executed experimental protocol. While specific parameters may vary between laboratories and instrumentation, the core steps remain consistent.
Sample Preparation
A critical step in the analysis of Vitamin K1 is its extraction from the sample matrix, which is typically plasma, serum, or a food homogenate. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., ethanol, acetonitrile) is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For Vitamin K1, a common approach involves extraction from a plasma or serum sample with a nonpolar solvent like hexane or cyclohexane.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix. SPE can offer cleaner extracts compared to PPT and LLE, leading to reduced matrix effects in the LC-MS/MS analysis.
Internal Standard: this compound is added to the sample prior to extraction to correct for any loss of analyte during sample processing and for variations in instrument response.
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate Vitamin K1 from other endogenous components in the extract before it enters the mass spectrometer.
-
Column: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of ammonium fluoride or formic acid) and an organic solvent (e.g., methanol, acetonitrile) is typically used to elute the analytes.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity.
-
Ionization: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques for Vitamin K1 analysis. APCI is often favored for its efficiency in ionizing nonpolar molecules like Vitamin K1.
-
Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Vitamin K1 and this compound are monitored. This provides a high degree of specificity and minimizes interferences.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Vitamin K1 using LC-MS/MS with a deuterated internal standard.
Figure 1: A generalized workflow for the quantitative analysis of Vitamin K1.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the quantification of Vitamin K1 in various biological and food matrices. The methods presented demonstrate excellent linearity and a wide dynamic range, enabling accurate measurements from low endogenous levels to higher concentrations observed in supplementation studies. For researchers requiring high-quality, reproducible data, the implementation of a validated isotope dilution LC-MS/MS method is the recommended approach.
References
- 1. bevital.no [bevital.no]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Development of a Vitamin K Database for Commercially Available Food in Australia [frontiersin.org]
A Comparative Guide to the Recovery of Vitamin K1-d7 in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin K1 is crucial for a variety of clinical and nutritional studies. The use of a deuterated internal standard, such as Vitamin K1-d7, is a widely accepted practice to ensure the reliability of these measurements by correcting for analyte loss during sample preparation and analysis. This guide provides a comparative overview of this compound recovery in different biological matrices, supported by experimental data and detailed protocols from published studies.
Quantitative Data on Vitamin K1 Recovery
The recovery of an analyte is a critical parameter in method validation, indicating the efficiency of the extraction process. For Vitamin K1 and its deuterated internal standard, high recovery is essential for accurate quantification, especially at the low endogenous concentrations typically found in biological samples. The following table summarizes recovery data for Vitamin K1 and its internal standards from various studies.
| Biological Matrix | Analyte | Extraction Method | Analytical Method | Reported Recovery (%) | Reference |
| Human Plasma | Vitamin K1 | Single-step cyclohexane extraction | LC-MS/MS | >98 | [1] |
| Human Serum | Vitamin K1 | Protein precipitation & Solid-Phase Extraction | SFC-MS/MS | - | [2] |
| Human Serum | Internal Standard (d7-K1) | Online SPE | LC-MS/MS | 99 | [3] |
| Human Serum | Vitamin K1 | LLE & SPE | HPLC-FD | 98-110 | [4] |
| Human Plasma | Vitamin K1, MK-4, MK-7 | Solid-Phase Extraction | LC-MS/MS | >92 | [5] |
| Human Plasma | Vitamin K1 | Phospholipid Removal Plate | LC-MS/MS | Within 10% of nominal concentration |
Note: While direct comparative studies of this compound recovery across different matrices are limited, the data indicates that high and consistent recovery can be achieved in both plasma and serum using various extraction techniques. The choice of method may depend on the specific requirements of the study, such as sample volume, throughput, and desired limit of quantification.
Experimental Protocols
The following sections detail common experimental protocols for the extraction and analysis of Vitamin K1 and its deuterated internal standard from biological matrices.
Sample Preparation using Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This method is suitable for researchers seeking high purity extracts, though it can be more time-consuming.
-
Sample Collection: Collect whole blood in tubes appropriate for plasma or serum preparation. Process samples promptly and store at -80°C until analysis. Vitamin K1 is sensitive to light, so samples should be protected from light exposure.
-
Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 2 mL of ethanol to the sample and vortex vigorously to precipitate proteins.
-
Liquid-Liquid Extraction: Extract the mixture with 4 mL of n-hexane. Vortex and centrifuge to separate the layers.
-
Solid-Phase Extraction: The hexane extract is then further purified using an SPE cartridge to remove interfering substances.
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge, the solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in an appropriate solvent for injection into the analytical instrument.
Sample Preparation using Phospholipid Removal Plates
This high-throughput method is ideal for clinical research and diagnostic settings where a large number of samples are processed.
-
Sample and Internal Standard Mixing: Mix a 500 µL aliquot of the plasma sample with 5 µL of the internal standard solution (containing K1-d7).
-
Protein Precipitation: Add 1.5 mL of acetonitrile and vortex for 20 seconds.
-
Centrifugation: Centrifuge the mixture at 4300 rpm for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal 96-well plate and apply a vacuum to collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen. Reconstitute the dried extract in 100 μL of a water:methanol (15:85) solution for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and sensitive method for the quantification of Vitamin K1.
-
Chromatographic Separation: Separation is typically achieved on a C18 or a biphenyl reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, water, and additives such as formic acid or ammonium formate is commonly used.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for Vitamin K1 and this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an internal standard for recovery assessment.
Caption: Experimental workflow for this compound recovery assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
A Comparative Guide to the Stability of Vitamin K1-d7 and Unlabeled Vitamin K1
For researchers and professionals in drug development and clinical diagnostics, the stability of analytical standards and active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of the stability of deuterated Vitamin K1 (Vitamin K1-d7) and its unlabeled counterpart. While direct comparative stability studies are not extensively published, this guide synthesizes available data and leverages established principles of isotopic labeling to provide a comprehensive overview for the scientific community.
Executive Summary
Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Its deuterated analog, this compound, is widely used as an internal standard in mass spectrometry-based quantification due to its chemical similarity and mass difference from the unlabeled form. The primary advantage of deuteration lies in the kinetic isotope effect (KIE), which imparts greater stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for bond cleavage. This generally translates to enhanced metabolic and thermal stability for this compound compared to unlabeled Vitamin K1. While the effect on photostability is less predictable, the inherent strength of the C-D bond suggests a potential for increased resistance to degradation under various stress conditions.
Data Presentation: Stability Comparison
The following table summarizes the known and inferred stability characteristics of unlabeled Vitamin K1 and this compound. Data for unlabeled Vitamin K1 is derived from published studies, while the stability profile for this compound is based on its common application as a stable internal standard and the principles of the kinetic isotope effect.
| Parameter | Unlabeled Vitamin K1 | This compound | Rationale for this compound Stability |
| Storage Stability (Solid) | Stable for extended periods at -20°C when protected from light and air. | ≥ 4 years at -20°C[1] | Commercially available as a stable solid for use as an analytical standard. |
| Solution Stability (Refrigerated, in amber containers) | Stable for up to 105 days in glass bottles; stability decreases to 14-21 days in plastic syringes.[2][3] | Expected to be more stable than unlabeled Vitamin K1. | The stronger C-D bonds can slow down degradation pathways that involve C-H bond cleavage. |
| Photostability | Highly sensitive to light; photodegradation follows first-order kinetics.[4] | Expected to have enhanced photostability. | If photodegradation involves C-H bond cleavage as a rate-determining step, the KIE would slow this process. |
| Thermal Stability | Relatively stable to heat but can degrade at elevated temperatures. | Expected to have enhanced thermal stability. | The higher energy required to break C-D bonds suggests greater resistance to thermal decomposition. |
| pH Stability | Decomposed by alkalis.[4] | Expected to be more stable in alkaline conditions. | Base-catalyzed degradation pathways may be slowed by the presence of deuterium. |
| Metabolic Stability | Subject to metabolic degradation. | Significantly more stable against metabolic degradation. | The KIE slows down enzyme-mediated C-H bond cleavage, a key step in metabolism. |
Experimental Protocols
To empirically determine the comparative stability, the following experimental protocols are proposed.
Protocol 1: Photostability Assessment
-
Sample Preparation: Prepare solutions of unlabeled Vitamin K1 and this compound in a suitable solvent (e.g., ethanol) at a concentration of 10 µg/mL in clear glass vials.
-
Light Exposure: Expose the vials to a controlled light source that mimics the ICH Q1B guideline conditions for photostability testing (a combination of cool white fluorescent and near-ultraviolet lamps).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each vial.
-
Analysis: Quantify the remaining concentration of Vitamin K1 and this compound in each sample using a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Analysis: Plot the concentration versus time and determine the degradation rate constant and half-life for each compound.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of unlabeled Vitamin K1 and this compound in a suitable solvent in sealed amber glass vials.
-
Temperature Stress: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove vials from the ovens.
-
Analysis: Analyze the samples for the concentration of the parent compound using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of degradation at each temperature and time point to compare the thermal stability of the two compounds.
Protocol 3: pH Stability Assessment
-
Sample Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: Add a known amount of unlabeled Vitamin K1 and this compound to each buffered solution and incubate at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples from each pH solution at various time intervals (e.g., 0, 6, 12, 24, and 48 hours).
-
Analysis: Determine the concentration of the remaining compound in each sample using a suitable analytical method.
-
Data Analysis: Compare the degradation profiles of the two compounds across the different pH conditions.
Visualizations
Degradation Pathway of Vitamin K1
Caption: Major degradation pathways of Vitamin K1.
Experimental Workflow for Comparative Stability Testing
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Method Transfer for Vitamin K1 Assays Utilizing Vitamin K1-d7
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) is critical in various fields, from nutritional studies to pharmacokinetic analysis. The selection of an appropriate internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of assay performance when using Vitamin K1-d7 as an internal standard, supported by experimental data and detailed protocols.
This compound, a deuterated form of Vitamin K1, is a widely used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its structural similarity and mass shift make it an ideal candidate to compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2] This guide will delve into the practical considerations for transferring analytical methods that employ this standard.
Performance Comparison of Vitamin K1 Bioanalytical Methods
The choice of analytical methodology significantly impacts assay performance. While older techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection exist, LC-MS/MS offers superior sensitivity and specificity for the low endogenous levels of Vitamin K1 found in biological matrices.[3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results with LC-MS/MS.[2]
Table 1: Comparison of Lower Limits of Quantification (LLOQ)
| Method | Internal Standard | Matrix | LLOQ |
| UFLC-APCI-MS/MS | This compound | Human Plasma | 0.1 ng/mL |
| UPLC-MS/MS | 13C6-Vitamin K1 | Serum | 0.05 ng/mL |
| Online SPE-LC-MS/MS | d7-K1 | Serum | 0.05 nmol/L (~0.023 ng/mL) |
| LC-MS/MS | This compound | Human Serum | 0.06 nmol/L (~0.027 ng/mL) |
| LC-MS/MS | d7-K1 | Human Serum | 0.0019 ng/mL |
Note: Conversion from nmol/L to ng/mL for Vitamin K1 (molar mass ~450.7 g/mol ) is approximate.
Table 2: Linearity and Dynamic Range
| Method | Internal Standard | Matrix | Linearity Range |
| UFLC-APCI-MS/MS | This compound | Human Plasma | 0.1 - 150.0 ng/mL |
| LC-MS/MS | This compound | Human Plasma | 0.5 - 150 ng/mL |
| UPLC-MS/MS | 13C6-Vitamin K1 | Serum | 0.077 - 26 ng/mL |
| LC-MS/MS | This compound, MK4-d7, MK7-d7 | Plasma | 0.10 - 10 ng/mL |
Table 3: Accuracy and Precision Data
| Method | QC Level | Accuracy (% Recovery or % Bias) | Precision (%RSD / %CV) |
| LC-MS/MS | Low (0.25 ng/mL) | Within 10% of nominal | Intraday: 0.207-7.83% |
| Medium (0.75 ng/mL) | Within 10% of nominal | Interday: 3.39-5.75% | |
| High (8.00 ng/mL) | Within 10% of nominal | ||
| Online SPE-LC-MS/MS | Low (0.53 nmol/L) | Not specified | 8.4% |
| Medium (2.33 nmol/L) | Not specified | 6.4% | |
| High (11.5 nmol/L) | Not specified | 4.8% | |
| LC-MS/MS | Low QC | Not specified | Inter-assay: 12.8% |
| Medium QC | Not specified | Inter-assay: 11.3% | |
| High QC | Not specified | Inter-assay: 7.4% |
Experimental Workflows and Methodologies
The successful transfer of a bioanalytical method relies on a clear and detailed understanding of the experimental protocol. Below are representative workflows and protocols for the quantification of Vitamin K1 using this compound.
Logical Workflow for Method Transfer
Caption: Key stages in the transfer of a bioanalytical method.
General Experimental Workflow for Vitamin K1 Analysis
Caption: A typical workflow for Vitamin K1 quantification.
Detailed Experimental Protocols
Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies described for the extraction of lipophilic vitamins from plasma.
-
Aliquot Sample: Transfer 500 µL of plasma or serum into a clean glass test tube.
-
Add Internal Standard: Spike the sample with 5 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 1.5 mL of ethanol or acetonitrile to the sample, then vortex for 1 minute to precipitate proteins.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex for 1 minute, and then centrifuge for 10 minutes at approximately 4000 x g.
-
Isolate Supernatant: Carefully transfer the upper organic layer (n-hexane) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 15:85 water:methanol) and transfer to an autosampler vial for analysis.
Sample Preparation using Solid Phase Extraction (SPE)
SPE can offer cleaner extracts compared to LLE, which is beneficial for reducing matrix effects.
-
Aliquot and Spike: Transfer 200 µL of serum into a tube and add the internal standard (e.g., 13C6-vitamin K1).
-
Pre-treatment: The specifics of pre-treatment will depend on the SPE sorbent used. Often, this involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Load: Load the supernatant onto a conditioned SPE plate or cartridge (e.g., a phospholipid removal plate).
-
Wash: Wash the sorbent to remove interferences. The wash solvent is chosen to elute interfering compounds while retaining the analyte.
-
Elute: Elute Vitamin K1 and this compound using an appropriate elution solvent.
-
Evaporate and Reconstitute: Similar to the LLE protocol, evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
LC-MS/MS Instrumental Analysis
The following are typical parameters for the analysis of Vitamin K1.
-
Chromatographic System: UPLC or UFLC system.
-
Column: A C18 or PFP (Pentafluorophenyl) column is often used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium fluoride or formic acid to improve ionization.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Vitamin K1 Transition: m/z 451.3 → 187.1
-
This compound Transition: m/z 458.1 → 194.3
-
Method Transfer Considerations
Transferring a bioanalytical method between laboratories is a complex process that requires careful planning to ensure consistent performance.
Key Factors for Successful Transfer:
-
Comprehensive Documentation: The originating laboratory must provide a detailed method protocol, including sample preparation, instrument parameters, and data processing steps.
-
Reagent and Standard Consistency: Ensure that critical reagents, columns, and reference standards (including this compound) are from the same or equivalent source and lot, if possible.
-
Instrument Equivalence: While instruments may not be identical, their performance characteristics should be comparable. Minor adjustments to parameters like gradient timing or collision energy may be necessary.
-
Analyst Training: The receiving laboratory's analysts must be thoroughly trained on the method. This may involve a site visit or extensive remote support.
-
Pre-defined Acceptance Criteria: A method transfer plan should be established beforehand, outlining the experiments to be performed (e.g., analysis of QCs at different levels) and the acceptance criteria for accuracy and precision.
-
Partial Validation: The receiving laboratory should perform a partial validation of the method to demonstrate its performance. This typically includes assessing accuracy, precision, and selectivity in the new laboratory environment.
Challenges Specific to Vitamin K1 Assays:
-
Lipophilicity and Stability: Vitamin K1 is a lipophilic molecule prone to adsorption onto surfaces. It is also sensitive to light. All sample handling steps should minimize exposure to light and use appropriate labware (e.g., glass or low-binding plastic).
-
Low Endogenous Levels: The low physiological concentrations of Vitamin K1 demand a highly sensitive and clean method to achieve the required LLOQ.
-
Matrix Effects: Biological matrices like plasma and serum are complex and can cause ion suppression or enhancement, affecting accuracy. The co-eluting nature of lipids can be particularly problematic. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects.
By carefully considering these performance metrics, protocols, and transfer challenges, researchers can ensure the successful implementation and transfer of robust and reliable bioanalytical methods for Vitamin K1 quantification using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin K1-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Vitamin K1-d7, a deuterated form of Vitamin K1 used as an internal standard in quantitative analysis. While not classified as a hazardous substance, prudent handling practices are necessary to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): A Task-Based Approach
The appropriate level of personal protective equipment is dictated by the specific task being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Inspection | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (on an open bench) | Safety goggles | Nitrile gloves | Lab coat | N95 respirator (or equivalent) |
| Dissolving the Compound | Safety goggles | Nitrile gloves | Lab coat | Not generally required (if in a ventilated area) |
| Spill Cleanup (Small) | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | N95 respirator (or equivalent) |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks. Verify that the product name and CAS number (1233937-39-7) match the order.[1] Store the compound in a tightly sealed container in a freezer at approximately -20°C, protected from light.[1]
Handling and Preparation
All handling of solid this compound should ideally be conducted in a certified chemical fume hood or a well-ventilated area to minimize the potential for inhalation of dust particles.[2][3]
-
Weighing: Use a tared, sealed container to weigh the compound, minimizing exposure. If weighing on an open bench is unavoidable, wear an N95 respirator.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent and stir gently to avoid splashing. This compound is slightly soluble in chloroform and ethyl acetate.
Disposal Plan
While this compound is not classified as hazardous, it should be disposed of responsibly to avoid environmental contamination.
-
Solid Waste: Contaminated items such as weighing papers, gloves, and paper towels should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste.
-
Final Disposal: All waste containing this compound should be disposed of through a professional waste disposal service in accordance with local regulations.[1] Do not flush down the drain or dispose of in regular trash.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear plan is essential for a swift and safe response.
Spill Response
For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (safety goggles, gloves, lab coat, and N95 respirator), carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with mild soap and plenty of water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow diagram illustrating the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
